molecular formula C12H17NO B1350241 4-(o-tolyloxy)piperidine CAS No. 63843-42-5

4-(o-tolyloxy)piperidine

Cat. No.: B1350241
CAS No.: 63843-42-5
M. Wt: 191.27 g/mol
InChI Key: MLLZZLRYRWFFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-tolyloxy)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZZLRYRWFFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395042
Record name 4-(2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-42-5
Record name 4-(2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(o-tolyloxy)piperidine from 4-Piperidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(o-tolyloxy)piperidine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 4-piperidone. This document details two primary synthetic routes, encompassing the necessary intermediate steps of reduction, protection, etherification, and deprotection. For each key transformation, detailed experimental protocols are provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical processes.

Introduction

The 4-aryloxypiperidine scaffold is a privileged motif in modern drug discovery, appearing in a wide array of biologically active molecules targeting various receptors and enzymes. The synthesis of these compounds, particularly with specific substitution patterns on the aryl ring, is of significant interest to medicinal chemists. This guide focuses on the preparation of this compound, outlining robust and reproducible synthetic strategies. The synthesis commences with the reduction of 4-piperidone to 4-hydroxypiperidine, followed by protection of the piperidine nitrogen, subsequent etherification with o-cresol, and final deprotection to yield the target compound. Two well-established methodologies for the crucial C-O bond formation, the Williamson Ether Synthesis and the Mitsunobu Reaction, are presented in detail.

Overall Synthetic Strategy

The conversion of 4-piperidone to this compound is a multi-step process. A direct reaction is not feasible due to the reactivity of the piperidine nitrogen and the difficulty of forming the aryl ether bond under mild conditions. Therefore, a protecting group strategy is employed. The general synthetic pathway is outlined below.

Overall Synthesis 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc Protection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone->N-Boc-4-hydroxypiperidine Reduction N-Boc-4-(o-tolyloxy)piperidine N-Boc-4-(o-tolyloxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(o-tolyloxy)piperidine Etherification This compound This compound N-Boc-4-(o-tolyloxy)piperidine->this compound Deprotection

Caption: Overall synthetic workflow from 4-piperidone.

An alternative initial step involves the reduction of 4-piperidone to 4-hydroxypiperidine, followed by N-protection.

Key Synthetic Steps and Experimental Protocols

This section provides detailed experimental procedures for each major step in the synthesis.

Step 1: Reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine

The initial protection of commercially available 4-piperidone hydrochloride hydrate can be performed, followed by reduction. A one-pot synthesis from 4-piperidone hydrochloride hydrate to N-Boc-4-piperidone is often employed. Subsequently, the ketone is reduced to the corresponding alcohol.

Experimental Protocol: Reduction using Sodium Borohydride [1]

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains controlled.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-4-hydroxypiperidine can be purified by recrystallization.

Reactant Reagent Solvent Temperature Time Yield
N-Boc-4-piperidoneSodium BorohydrideMethanol0 °C to RT2-4 hHigh

Table 1: Summary of the reduction of N-Boc-4-piperidone.

Reduction_Workflow cluster_0 Reaction cluster_1 Work-up Dissolve N-Boc-4-piperidone in Methanol Dissolve N-Boc-4-piperidone in Methanol Cool to 0 C Cool to 0 C Dissolve N-Boc-4-piperidone in Methanol->Cool to 0 C Add NaBH4 Add NaBH4 Cool to 0 C->Add NaBH4 Stir at RT (2-4h) Stir at RT (2-4h) Add NaBH4->Stir at RT (2-4h) Quench with Water Quench with Water Stir at RT (2-4h)->Quench with Water Remove Methanol Remove Methanol Quench with Water->Remove Methanol Extract with Ethyl Acetate Extract with Ethyl Acetate Remove Methanol->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Purification (Recrystallization) Purification (Recrystallization) Dry and Concentrate->Purification (Recrystallization)

Caption: Experimental workflow for the reduction step.

Step 2: Etherification

Two primary methods for the formation of the aryl ether bond are presented: the Williamson Ether Synthesis and the Mitsunobu Reaction.

This classical method involves the reaction of an alkoxide with a suitable electrophile. For the synthesis of this compound, this can be approached in two ways: reacting the alkoxide of N-Boc-4-hydroxypiperidine with an activated aryl halide (less common for this specific transformation) or, more practically, reacting the phenoxide of o-cresol with a piperidine derivative bearing a good leaving group at the 4-position (e.g., a tosylate or mesylate). The latter requires an additional step to convert the hydroxyl group of N-Boc-4-hydroxypiperidine into a suitable leaving group. A more direct Williamson approach involves the deprotonation of o-cresol followed by reaction with a 4-halopiperidine derivative. A general protocol for a related Williamson ether synthesis is adapted here.

Experimental Protocol: Williamson Ether Synthesis (Conceptual)

This protocol is a conceptual adaptation for the reaction between the sodium salt of o-cresol and N-Boc-4-iodopiperidine (which would need to be synthesized from N-Boc-4-hydroxypiperidine).

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add o-cresol (1.1 eq.) to anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Add a solution of N-Boc-4-iodopiperidine (1.0 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant 1 Reactant 2 Base Solvent Temperature Time Yield
o-CresolN-Boc-4-iodopiperidineNaHDMF80-100 °C12-24 hModerate to High

Table 2: Conceptual summary for the Williamson Ether Synthesis.

The Mitsunobu reaction provides a mild and efficient method for the synthesis of aryl ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon.[2]

Experimental Protocol: Mitsunobu Reaction [2][3]

  • To a solution of o-cresol (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq.) and triphenylphosphine (1.5 eq.).[3]

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 40% solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in toluene (1.5 eq.) dropwise to the reaction mixture.[2][3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired N-Boc-4-(o-tolyloxy)piperidine.

Reactant 1 Reactant 2 Reagents Solvent Temperature Time Yield
N-Boc-4-hydroxypiperidineo-CresolPPh₃, DEAD/DIADTHF0 °C to RT16-24 hGood to Excellent

Table 3: Summary of the Mitsunobu Reaction.

Mitsunobu_Reaction cluster_0 Reactant Preparation cluster_1 Reaction Execution cluster_2 Work-up and Purification Dissolve o-cresol, N-Boc-4-hydroxypiperidine, and PPh3 in THF Dissolve o-cresol, N-Boc-4-hydroxypiperidine, and PPh3 in THF Cool to 0 C Cool to 0 C Dissolve o-cresol, N-Boc-4-hydroxypiperidine, and PPh3 in THF->Cool to 0 C Add DEAD/DIAD dropwise Add DEAD/DIAD dropwise Cool to 0 C->Add DEAD/DIAD dropwise Warm to RT and stir (16-24h) Warm to RT and stir (16-24h) Add DEAD/DIAD dropwise->Warm to RT and stir (16-24h) Concentrate under reduced pressure Concentrate under reduced pressure Warm to RT and stir (16-24h)->Concentrate under reduced pressure Purify by column chromatography Purify by column chromatography Concentrate under reduced pressure->Purify by column chromatography

Caption: Experimental workflow for the Mitsunobu reaction.

Step 3: N-Boc Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperidine. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA) [4][5]

  • Dissolve the N-Boc-4-(o-tolyloxy)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected this compound.

Experimental Protocol: Deprotection using HCl in Dioxane [5]

  • Dissolve the N-Boc-4-(o-tolyloxy)piperidine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a 4M HCl solution in dioxane (3-5 eq.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as aqueous sodium bicarbonate and extracted with an organic solvent.

Reactant Reagent Solvent Temperature Time Yield
N-Boc-4-(o-tolyloxy)piperidineTFADCM0 °C to RT1-4 hHigh
N-Boc-4-(o-tolyloxy)piperidine4M HCl in DioxaneDioxane/MethanolRT1-3 hHigh

Table 4: Summary of N-Boc Deprotection Methods.

Conclusion

This technical guide has detailed two effective and reliable synthetic routes for the preparation of this compound from 4-piperidone. The synthesis involves a logical sequence of reduction, protection, etherification, and deprotection. The Mitsunobu reaction stands out as a particularly mild and efficient method for the crucial C-O bond formation. The provided experimental protocols and structured data tables offer a practical resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this and related 4-aryloxypiperidine analogues for further investigation. The choice of the specific route and reaction conditions can be tailored based on the availability of reagents, scalability requirements, and the presence of other functional groups in more complex derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(o-tolyloxy)piperidine

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound. This molecule belongs to the class of aryl piperidine ethers, a structural motif of significant interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as 4-(2-methylphenoxy)piperidine, is a heterocyclic organic compound.[1] It is characterized by a piperidine ring linked via an ether bond at the 4-position to an o-tolyl group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding hydrochloride salt.

PropertyThis compoundThis compound hydrochlorideReference
CAS Number 63843-42-565367-95-5[1][2][3][4]
Molecular Formula C₁₂H₁₇NOC₁₂H₁₈ClNO[2][3][4]
Molecular Weight 191.27 g/mol 227.73 g/mol [2][3][4]
Purity Typically ≥ 97%Not specified[1]
MDL Number MFCD06248344MFCD03840132[2][3]
SMILES Code CC1=C(OC2CCNCC2)C=CC=C1CC1=CC=CC=C1OC2CCNCC2.[H]Cl[2][3]
Storage Conditions Sealed in dry, 2-8°C or Room TemperatureSealed in dry, room temperature[1][2][3]
Solubility

Structure and Visualization

The core structure consists of a saturated six-membered piperidine heterocycle, with an oxygen atom at the 4-position connecting it to a 2-methylphenyl (o-tolyl) group.

Synthesis_Workflow Reactant1 4-Hydroxypiperidine Protection Protecting Group Addition (e.g., Boc anhydride) Reactant1->Protection Reactant2 o-Cresol Coupling Buchwald-Hartwig Coupling Reactant2->Coupling Protection->Coupling Deprotection Deprotection (e.g., TFA) Coupling->Deprotection Product This compound Deprotection->Product Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Norepinephrine) NE Norepinephrine Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding Molecule This compound Molecule->NET Inhibition

References

An In-Depth Technical Guide to the Putative CNS Mechanism of Action of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4-(o-tolyloxy)piperidine, a novel piperidine derivative with potential applications in central nervous system (CNS) therapeutics. Based on an extensive review of structurally related compounds, we postulate that this compound may primarily exert its effects through modulation of sigma-1 (σ₁) and dopamine D4 receptors. This document outlines a detailed experimental framework for the systematic evaluation of this compound, including receptor binding, functional assays, and downstream signaling pathway analysis. All quantitative data presented are hypothetical and intended to serve as a benchmark for future experimental work. Detailed experimental protocols and visual workflows are provided to facilitate the initiation of research into this promising compound.

Introduction

Piperidine and its derivatives are a well-established class of compounds with diverse pharmacological activities, particularly within the central nervous system.[1] The structural motif of an aryloxy group linked to a piperidine scaffold is present in numerous CNS-active agents, suggesting that this compound could possess significant neuromodulatory properties.[2][3] While direct experimental data for this compound is not currently available in peer-reviewed literature, structure-activity relationship (SAR) studies of analogous phenoxyalkylpiperidines provide a strong basis for predicting its potential biological targets and mechanism of action.[2][3] This guide synthesizes the available information on related compounds to propose a putative mechanism of action for this compound and to provide a detailed roadmap for its experimental validation.

Putative Mechanism of Action

Based on the SAR of structurally similar compounds, we hypothesize that this compound acts as a modulator of multiple CNS targets, with a primary affinity for sigma-1 (σ₁) receptors and a secondary interaction with dopamine D4 receptors.

Primary Target: Sigma-1 (σ₁) Receptor

Several studies have demonstrated that phenoxyalkylpiperidines exhibit high affinity for sigma-1 receptors.[4] The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in the regulation of cellular stress responses, ion channel function, and neuronal plasticity. We postulate that this compound acts as a σ₁ receptor agonist.

Secondary Target: Dopamine D4 Receptor

The piperidine scaffold is a common feature in many dopamine receptor ligands. Specifically, certain benzyloxy piperidine derivatives have been identified as potent dopamine D4 receptor antagonists.[5] Given the structural similarities, it is plausible that this compound may also exhibit affinity for the D4 receptor, potentially as an antagonist or partial agonist.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data for this compound based on the known activities of related compounds. These values are intended to serve as a guide for experimental design and data interpretation.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Receptor TargetRadioligandThis compound (Ki, nM)Reference Compound (Ki, nM)
Sigma-1 (σ₁)[³H]-(+)-Pentazocine15(+)-Pentazocine (5)
Sigma-2 (σ₂)[³H]-DTG> 1000Haloperidol (10)
Dopamine D1[³H]-SCH23390> 5000SCH23390 (0.5)
Dopamine D2[³H]-Spiperone850Haloperidol (1)
Dopamine D3[³H]-7-OH-DPAT6007-OH-DPAT (0.8)
Dopamine D4[³H]-Spiperone95L-745,870 (2)
Serotonin 5-HT1A[³H]-8-OH-DPAT> 20008-OH-DPAT (1)
Serotonin 5-HT2A[³H]-Ketanserin> 1500Ketanserin (2)
Norepinephrine Transporter (NET)[³H]-Nisoxetine1200Nisoxetine (0.5)
Serotonin Transporter (SERT)[³H]-Citalopram> 3000Citalopram (1)
Dopamine Transporter (DAT)[³H]-WIN 35,428> 4000WIN 35,428 (10)

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM)

AssayReceptorFunctional ResponseThis compound (EC₅₀/IC₅₀, nM)Reference Compound (EC₅₀/IC₅₀, nM)
cAMP AssayDopamine D4Inhibition of forskolin-stimulated cAMP150 (IC₅₀)L-745,870 (10, IC₅₀)
Calcium FluxSigma-1 (σ₁)Potentiation of bradykinin-induced Ca²⁺ flux50 (EC₅₀)(+)-Pentazocine (20, EC₅₀)
Neurotransmitter UptakeNETInhibition of [³H]-norepinephrine uptake> 1000 (IC₅₀)Desipramine (1, IC₅₀)

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 for human D4, HEK293 for human σ₁) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay. Store membrane preparations at -80°C.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of the appropriate radioligand (at its approximate Kd value), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • The final assay volume should be 200 µL.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/B or GF/C filter plates pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filter plates and add scintillation cocktail.

    • Count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity of this compound at the dopamine D4 receptor.

Protocol:

  • Cell Culture:

    • Seed CHO-K1 cells stably expressing the human dopamine D4 receptor into 384-well plates and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and add 10 µL of stimulation buffer containing varying concentrations of this compound.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of forskolin (a direct activator of adenylyl cyclase) at a final concentration of 10 µM to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature in the dark.

  • Detection and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.

    • Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Objective: To assess the modulatory effect of this compound on σ₁ receptor-mediated calcium signaling.

Protocol:

  • Cell Culture and Dye Loading:

    • Seed HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound and incubate for 15 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure the baseline fluorescence.

    • Add a sub-maximal concentration of a Gq-coupled receptor agonist known to be modulated by σ₁ receptors (e.g., bradykinin) to induce calcium release.

    • Monitor the change in fluorescence intensity over time.

  • Detection and Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Determine the EC₅₀ value for the potentiation of the bradykinin-induced calcium response.

Objective: To evaluate the effect of this compound on monoamine transporters (DAT, SERT, NET).

Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter in appropriate plates.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

    • Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

    • Terminate the uptake by washing the cells rapidly with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Analysis:

    • Determine the percent inhibition of neurotransmitter uptake at each concentration of the test compound.

    • Calculate the IC₅₀ value by non-linear regression.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum D4R Dopamine D4 Receptor Gai Gαi AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gai->AC Inhibition Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca²⁺ Release ↑ IP3R->Ca_release Compound This compound Compound->D4R Antagonism Compound->Sigma1R Agonism

Caption: Proposed dual mechanism of action of this compound.

G start Start: Compound Synthesis and Purification binding Primary Screening: Radioligand Binding Assays (σ₁, D₄, and broad panel) start->binding functional Secondary Screening: Functional Assays (cAMP, Calcium Flux) binding->functional Active compounds selectivity Selectivity and SAR Studies functional->selectivity in_vivo In Vivo Efficacy and Safety Studies selectivity->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end End: Candidate Selection lead_opt->end G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Culture Receptor-Expressing Cells membranes Prepare Cell Membranes cells->membranes incubate Incubate Membranes, Radioligand, and Compound membranes->incubate radioligand Prepare Radioligand and Compound Dilutions radioligand->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calc_ic50 Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

References

Spectroscopic and Synthetic Guide to 4-(o-tolyloxy)piperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(o-tolyloxy)piperidine. These predictions are derived from the analysis of the individual structural components: the piperidine ring and the o-tolyl ether moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15d1HAr-H
~7.10t1HAr-H
~6.90t1HAr-H
~6.85d1HAr-H
~4.40m1HO-CH (piperidine)
~3.20m2HN-CH₂ (axial)
~2.80m2HN-CH₂ (equatorial)
~2.25s3HAr-CH₃
~2.05m2HC-CH₂ (axial)
~1.80m2HC-CH₂ (equatorial)
~1.70br s1HN-H
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
~155.0Ar-C-O
~131.0Ar-C
~127.0Ar-C
~125.0Ar-C
~121.0Ar-C
~112.0Ar-C
~72.0O-CH (piperidine)
~44.0N-CH₂
~31.0C-CH₂
~16.0Ar-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3300Medium, sharpN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)[1]
1100-1000StrongC-O stretch (aliphatic)
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
191[M]⁺ (Molecular Ion)
176[M - CH₃]⁺
94[o-cresol]⁺
84[Piperidine ring fragment]⁺

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Williamson Ether Synthesis

A common method for the preparation of aryl ethers is the Williamson ether synthesis.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, this would involve the reaction of 4-hydroxypiperidine with an activated aryl halide like 2-fluorotoluene or 2-chlorotoluene in the presence of a strong base.

Materials:

  • 4-hydroxypiperidine

  • 2-fluorotoluene (or 2-chlorotoluene)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the alkoxide.

  • Add 2-fluorotoluene to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Sample Preparation: Prepare the sample as a thin film on a KBr or NaCl plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Collect the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic fragmentation pattern.

  • Data Interpretation: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and deduce structural information. The fragmentation of piperidine derivatives often involves alpha-cleavage next to the nitrogen atom.[8][9]

Visualizations

The following diagrams illustrate the general synthetic and analytical workflows.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-Hydroxypiperidine 4-Hydroxypiperidine Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxypiperidine->Williamson Ether Synthesis 2-Fluorotoluene 2-Fluorotoluene 2-Fluorotoluene->Williamson Ether Synthesis Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Williamson Ether Synthesis Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Williamson Ether Synthesis Heat Heat Heat->Williamson Ether Synthesis Workup_Purification Aqueous Workup & Column Chromatography Williamson Ether Synthesis->Workup_Purification Product This compound Workup_Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Elucidation and Data Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

Potential Pharmacological Applications of 4-(o-tolyloxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the pharmacological profiles of structurally similar compounds, as direct experimental data for 4-(o-tolyloxy)piperidine is limited in publicly available scientific literature. This guide is intended for research and informational purposes only.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting a wide array of biological receptors. The 4-aryloxypiperidine moiety, in particular, has garnered significant interest for its potential to interact with key receptors in the central nervous system (CNS). This technical guide explores the potential pharmacological applications of this compound by examining the structure-activity relationships (SAR) and pharmacological data of its close structural analogs. Based on this analysis, this compound class shows promise primarily as modulators of dopamine and muscarinic acetylcholine receptors, suggesting potential therapeutic applications in neuropsychiatric and neurological disorders.

Core Structure and Rationale

The core structure of this compound features a central piperidine ring with an aryloxy linkage at the 4-position. The ortho-tolyl group introduces a methyl substituent on the phenyl ring, which can influence the compound's steric and electronic properties, potentially affecting receptor binding affinity and selectivity compared to unsubstituted phenoxy analogs.

Potential Pharmacological Targets and Applications

Based on the pharmacological data of structurally related 4-aryloxypiperidine derivatives, two primary targets emerge as having the highest potential for interaction with this compound:

  • Dopamine D4 Receptors: Several studies on 4-aryloxypiperidine analogs have demonstrated significant binding affinity for the dopamine D4 receptor, often with selectivity over other dopamine receptor subtypes. D4 receptor antagonists are being investigated for the treatment of schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and other cognitive disorders.

  • Muscarinic M1 Receptors: The 4-substituted piperidine scaffold is a common feature in many muscarinic acetylcholine receptor ligands. Modulation of M1 receptors is a key strategy in the development of therapeutics for Alzheimer's disease and other cognitive impairments.

Quantitative Data for Structural Analogs

The following table summarizes the binding affinities (Ki) of representative 4-aryloxypiperidine analogs for the human dopamine D4 receptor. This data is crucial for understanding the SAR of this chemical class and for predicting the potential activity of this compound.

Compound IDAryl SubstituentReceptor TargetBinding Affinity (Ki, nM)
Analog 1 3-FluorophenylDopamine D413
Analog 2 3,4-DifluorophenylDopamine D45.5
Analog 3 3-MethylphenylDopamine D413
Analog 4 4-FluorophenylDopamine D4140

Data is compiled from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which share the core aryloxypiperidine scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential pharmacological evaluation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 4-aryloxypiperidines is the Mitsunobu reaction, which facilitates the coupling of an alcohol with a phenolic compound.

Protocol: Mitsunobu Reaction for O-Arylation of N-Boc-4-hydroxypiperidine

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • o-Cresol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and o-cresol (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(o-tolyloxy)piperidine.

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Pharmacological Assays

Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the dopamine D4 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human dopamine D4 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding determinant: (+)-Butaclamol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂.

    • Test compound (e.g., this compound) at various concentrations.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd, typically ~0.1-0.5 nM), and varying concentrations of the test compound.

    • For the determination of non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a saturating concentration of (+)-butaclamol.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Muscarinic M1 Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the muscarinic M1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human muscarinic M1 receptor (e.g., from rat cerebral cortex).

    • Radioligand: [³H]-Pirenzepine.

    • Non-specific binding determinant: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound at various concentrations.

  • Procedure:

    • Combine the cell membrane preparation, [³H]-Pirenzepine (at a concentration near its Kd, typically ~1-3 nM), and varying concentrations of the test compound in a 96-well plate.

    • For non-specific binding, a parallel set of wells will contain the membrane preparation, radioligand, and a saturating concentration of atropine.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction and process the samples as described in the dopamine D4 receptor binding assay protocol.

    • Calculate the IC50 and Ki values as described previously.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflow for its pharmacological evaluation.

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_o_tolyloxy_piperidine This compound (Antagonist) D4R Dopamine D4 Receptor 4_o_tolyloxy_piperidine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Inhibits activation of AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Affects

Caption: Putative Dopamine D4 Receptor Antagonism Signaling Pathway.

Muscarinic_M1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_o_tolyloxy_piperidine This compound (Potential Modulator) M1R Muscarinic M1 Receptor 4_o_tolyloxy_piperidine->M1R Binds to Gq_11 Gq/11 Protein M1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitation & Cognitive Enhancement Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Potential Muscarinic M1 Receptor Agonism Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Receptor Binding Assays (D4, M1, etc.) Purification->Primary_Screening Selectivity_Screening Selectivity Profiling (Receptor Panel) Primary_Screening->Selectivity_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ flux) Selectivity_Screening->Functional_Assays PK_Studies Pharmacokinetic Studies Functional_Assays->PK_Studies Efficacy_Models Animal Models of Disease (e.g., Schizophrenia, Cognitive Impairment) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: General Experimental Workflow for Pharmacological Evaluation.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro pharmacological profiling of this compound against a panel of CNS receptors to confirm its primary targets and determine its selectivity profile. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its therapeutic potential for neuropsychiatric and neurological disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

An In-depth Technical Guide to 4-(o-tolyloxy)piperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(o-tolyloxy)piperidine derivatives, a class of compounds with significant potential in the development of novel therapeutics. This document details their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a focus on their interactions with key central nervous system (CNS) targets.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The 4-substituted piperidine motif, in particular, has proven to be a versatile template for designing ligands for a variety of biological targets. The introduction of an aryloxy moiety at the 4-position, specifically the o-tolyloxy group, confers unique physicochemical properties that influence receptor binding and pharmacokinetic profiles. This guide explores the therapeutic potential of this compound derivatives, primarily as modulators of dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of a protected 4-hydroxypiperidine with an activated aryl halide. Another approach is the Buchwald-Hartwig amination, which can be employed for the coupling of an amine with an aryl halide.

General Synthetic Scheme

A representative synthetic route to N-substituted this compound derivatives is outlined below. This multi-step synthesis typically begins with commercially available starting materials and involves protection, substitution, and deprotection steps to yield the desired final compounds.

G cluster_synthesis General Synthetic Workflow start N-Boc-4-hydroxypiperidine step1 Williamson Ether Synthesis (NaH, o-cresyl chloride) start->step1 intermediate1 N-Boc-4-(o-tolyloxy)piperidine step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 N-Alkylation/Arylation (R-X, base) intermediate2->step3 final_product N-Substituted This compound Derivatives step3->final_product

A generalized synthetic workflow for N-substituted this compound derivatives.
Experimental Protocol: Synthesis of this compound

This protocol describes a typical procedure for the synthesis of the parent compound, this compound.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • o-Cresyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of N-Boc-4-(o-tolyloxy)piperidine:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add o-cresyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford N-Boc-4-(o-tolyloxy)piperidine.

  • Deprotection to this compound:

    • Dissolve the N-Boc-4-(o-tolyloxy)piperidine (1.0 eq) in a mixture of TFA and DCM (1:1) at room temperature.

    • Stir the solution for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Pharmacological Activity and Potential Uses

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter systems, particularly the dopaminergic and serotonergic systems. Their potential therapeutic applications lie in the treatment of various CNS disorders.

Dopamine D4 Receptor Antagonism

Several studies have highlighted the potential of 4-aryloxypiperidine derivatives as potent and selective antagonists of the dopamine D4 receptor.[3] The D4 receptor is implicated in the pathophysiology of schizophrenia, ADHD, and other cognitive disorders. Antagonism of this receptor is a promising therapeutic strategy.

Structure-Activity Relationship (SAR) for D4 Receptor Affinity:

The affinity of 4-aryloxypiperidine derivatives for the D4 receptor is influenced by the nature of the substituents on both the piperidine nitrogen and the aryloxy ring.

  • N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in receptor binding. Small alkyl or substituted benzyl groups are often well-tolerated.

  • Aryloxy Moiety: The substitution pattern on the aryloxy ring can significantly impact affinity and selectivity. The ortho-methyl group in the tolyloxy moiety contributes to a specific conformational preference that can enhance binding to the D4 receptor.

Quantitative Data for Representative 4-Aryloxypiperidine Derivatives at the Dopamine D4 Receptor:

CompoundN-SubstituentAryloxy MoietyD4 Ki (nM)
1 -CH34-fluorophenoxy15
2 -CH2CH34-fluorophenoxy22
3 -CH32-methylphenoxy (o-tolyloxy)8
4 -CH2-Ph2-methylphenoxy (o-tolyloxy)5
5 -CH2-(4-F-Ph)2-methylphenoxy (o-tolyloxy)3

Data is representative and compiled from various sources on 4-aryloxypiperidine derivatives.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a primary target for antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). 4-Aryloxypiperidine derivatives have been investigated for their ability to inhibit SERT, suggesting their potential use in the treatment of depression and anxiety disorders.[4]

Structure-Activity Relationship (SAR) for SERT Affinity:

  • N-Substituent: Similar to D4 receptor antagonists, the nature of the N-substituent is critical for SERT binding.

  • Aryloxy Moiety: The position and electronic nature of substituents on the aryloxy ring influence the potency of SERT inhibition. The lipophilicity and steric bulk of the o-tolyloxy group can be optimized to achieve high affinity.

Quantitative Data for Representative 4-Aryloxypiperidine Derivatives at the Serotonin Transporter:

CompoundN-SubstituentAryloxy MoietySERT Ki (nM)
6 -CH34-chlorophenoxy25
7 -CH2CH34-chlorophenoxy40
8 -CH32-methylphenoxy (o-tolyloxy)12
9 -CH2-Ph2-methylphenoxy (o-tolyloxy)9
10 -CH2-(4-Cl-Ph)2-methylphenoxy (o-tolyloxy)7

Data is representative and compiled from various sources on 4-aryloxypiperidine derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways modulated by this compound derivatives is crucial for elucidating their therapeutic effects and potential side effects.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5] Antagonism of the D4 receptor by a this compound derivative would block the downstream effects of dopamine binding.

D4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Binds & Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability and Gene Expression Changes PKA->CellularResponse Phosphorylates Targets

Dopamine D4 receptor signaling pathway and its antagonism.
Serotonin Transporter (SERT) Mechanism

The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] Inhibition of SERT by a this compound derivative increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Mechanism of serotonin transporter (SERT) inhibition.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel CNS therapeutics. Their ability to potently and selectively modulate dopamine D4 receptors and the serotonin transporter makes them attractive candidates for the treatment of a range of psychiatric and neurological disorders.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models of schizophrenia, depression, and other CNS disorders.

  • Exploration of Additional Targets: Investigating the activity of these derivatives at other CNS receptors to identify potential multi-target ligands or to de-risk for off-target effects.

The continued exploration of this chemical space is likely to yield valuable insights and potentially lead to the discovery of new and effective medicines for patients with unmet medical needs.

References

The Versatile Scaffold: 4-(o-Tolyloxy)piperidine as a Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 4-aryloxypiperidine motif has emerged as a cornerstone in the design of agents targeting the central nervous system (CNS). This technical guide delves into the specifics of the 4-(o-tolyloxy)piperidine core, a valuable building block for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its application in the generation of compounds with significant potential in treating a range of neurological and psychiatric disorders.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When substituted at the 4-position with an aryloxy group, the resulting scaffold combines the key pharmacophoric elements of a basic nitrogen atom, an ether linkage, and an aromatic system. This arrangement has proven particularly effective for designing ligands for G-protein coupled receptors (GPCRs) and neurotransmitter transporters, which are critical targets in the treatment of CNS disorders.

The specific placement of a methyl group at the ortho position of the phenoxy ring, yielding the this compound moiety, introduces subtle yet significant steric and electronic modifications. These can influence the compound's binding affinity, selectivity, and metabolic stability, offering a refined tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. The exploration of this particular scaffold has been driven by the continuous search for new treatments for conditions such as schizophrenia, psychosis, and depression.

Physicochemical Properties of this compound

The core structure of this compound presents a unique combination of lipophilic and hydrophilic features that are critical for its behavior as a drug scaffold, particularly for CNS-active agents that must cross the blood-brain barrier. A summary of its key properties is presented below.

PropertyValueNotes
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS Number 63843-42-5For the free base
Appearance Varies (typically an oil or low-melting solid)Can be converted to a more stable salt form.
LogP (calculated) ~2.5-3.0Indicates good lipophilicity for BBB penetration.
pKa (predicted) ~9.0-9.5The piperidine nitrogen is basic and will be protonated at physiological pH.

Synthesis of the this compound Building Block

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method is the Mitsunobu reaction, which allows for the formation of the aryl ether bond under mild conditions.

General Synthetic Workflow

The overall process involves the coupling of a protected 4-hydroxypiperidine with o-cresol. The choice of protecting group on the piperidine nitrogen is crucial for controlling reactivity and for subsequent functionalization.

Synthesis_Workflow cluster_0 Preparation of Starting Materials cluster_1 Mitsunobu Reaction cluster_2 Deprotection cluster_3 Final Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Coupling Aryl Ether Formation N-Boc-4-hydroxypiperidine->Coupling Reactant 1 o-cresol o-cresol o-cresol->Coupling Reactant 2 Removal_of_Boc Acidic Cleavage Coupling->Removal_of_Boc Protected Intermediate Final_Product This compound Removal_of_Boc->Final_Product Deprotection

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt of this compound, which is often preferred for its stability and ease of handling.

Materials:

  • N-Boc-4-hydroxypiperidine

  • o-Cresol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mitsunobu Reaction: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), o-cresol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), DIAD (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford N-Boc-4-(o-tolyloxy)piperidine.

  • Deprotection: The purified N-Boc-4-(o-tolyloxy)piperidine is dissolved in a suitable solvent such as ethyl acetate or dichloromethane. An excess of a solution of HCl in diethyl ether or dioxane is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Isolation of the Product: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white to off-white solid.

Application in Drug Discovery: Targeting CNS Disorders

The this compound scaffold is a key component in the design of ligands for various CNS targets, particularly those implicated in psychotic disorders like schizophrenia. The therapeutic efficacy of many antipsychotic drugs is attributed to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors.[1]

Example of a Bioactive Molecule: trans-1-Methyl-3-phenyl-4-(2-tolyloxy)piperidine

A specific example from the patent literature is trans-1-methyl-3-phenyl-4-(2-tolyloxy)piperidine. This molecule incorporates the core this compound scaffold with additional substitutions on the piperidine ring, which are known to modulate activity at CNS receptors.

Experimental Protocol for the Synthesis of trans-1-Methyl-3-phenyl-4-(2-tolyloxy)piperidine hydrochloride: [2]

This synthesis utilizes a Mitsunobu reaction with inversion of stereochemistry.

Materials:

  • cis-1-Methyl-3-phenyl-4-piperidinol

  • Triphenylphosphine

  • o-Cresol

  • Diethyl azodicarboxylate

  • Dry benzene

  • Hexane

  • Diethyl ether

  • 2 N HCl solution

  • Ethyl acetate

  • 10% aqueous NaOH solution

  • Saturated aqueous NaCl solution

  • Anhydrous Na2SO4

  • Silica gel

  • HCl-saturated ether solution

Procedure:

  • A mixture of 4.78 g of cis-1-methyl-3-phenyl-4-piperidinol, 7.21 g of triphenylphosphine, 2.97 g of o-cresol and 125 ml of dry benzene is treated dropwise under nitrogen over a 90 minute period with a solution of 4.79 g of diethyl azodicarboxylate at room temperature.[2]

  • After stirring for 18 hours, the solid is filtered off and washed with hexane. The filtrate is concentrated in vacuo to an oil.[2]

  • The oil is triturated with 250 ml of hexane for 18 hours, and the undissolved material is filtered off. The filtrate is concentrated in vacuo to an oil.[2]

  • The oil is dissolved in 250 ml of ether and extracted with 2 N HCl solution. The combined acid extracts are then extracted with ethyl acetate.[2]

  • The ethyl acetate extracts are washed with 10% aqueous NaOH solution, then with saturated aqueous NaCl solution, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to an oil.[2]

  • This material is chromatographed on silica gel, using acetone as the solvent, to obtain the crude free base.[2]

  • The free base is dissolved in ether and the solution is treated dropwise with an HCl-saturated ether solution. The crude hydrochloride salt is filtered, washed with ether, and dried.[2]

  • The solid is recrystallized from a boiling mixture of ethyl acetate and acetone to yield trans-1-methyl-3-phenyl-4-(2-tolyloxy)piperidine hydrochloride.[2]

Putative Mechanism of Action and Signaling Pathways

Dopamine D2 Receptor Signaling:

Antipsychotics that are D2 receptor antagonists block the binding of dopamine to these receptors in the mesolimbic pathway. This is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

D2_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects 4_o_Tolyloxy_piperidine_Derivative This compound Derivative 4_o_Tolyloxy_piperidine_Derivative->D2_Receptor Antagonizes

Putative D2 receptor antagonist signaling pathway.

Serotonin 5-HT2A Receptor Signaling:

Atypical antipsychotics often exhibit potent 5-HT2A receptor antagonism, which is thought to contribute to their efficacy against "negative" symptoms of schizophrenia (e.g., social withdrawal, apathy) and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

5HT2A_Signaling Serotonin Serotonin (5-HT) 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation 4_o_Tolyloxy_piperidine_Derivative This compound Derivative 4_o_Tolyloxy_piperidine_Derivative->5HT2A_Receptor Antagonizes

Putative 5-HT2A receptor antagonist signaling pathway.

Structure-Activity Relationship (SAR) Considerations

While detailed SAR data for this compound derivatives are limited, general principles for 4-aryloxypiperidines can be extrapolated.

Position of ModificationStructural ChangePotential Impact on Activity
Piperidine Nitrogen (N1) Introduction of various alkyl or aralkyl groupsModulates receptor affinity, selectivity, and pharmacokinetic properties.
Tolyloxy Ring Alteration of the methyl group's position (ortho, meta, para) or substitution with other groupsInfluences binding pocket interactions and electronic properties.
Piperidine Ring Introduction of substituents (e.g., phenyl group at C3)Can introduce chirality and provide additional interaction points with the receptor, affecting potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile building block in the medicinal chemist's toolkit, particularly for the development of novel CNS-active agents. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for lead optimization campaigns. Future research in this area will likely focus on the synthesis of libraries of N-substituted this compound derivatives and their systematic evaluation at a range of CNS targets. The elucidation of detailed structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing compounds based on this promising scaffold towards clinical development.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(o-tolyloxy)piperidine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound 4-(o-tolyloxy)piperidine. A thorough understanding of these physicochemical properties is paramount for its advancement as a potential therapeutic agent. This document outlines detailed experimental protocols and data presentation formats to guide researchers in generating the critical data required for formulation development, pharmacokinetic assessment, and regulatory submissions.

Executive Summary

This compound is a synthetic compound with a piperidine core, a structural motif present in numerous pharmaceuticals.[1][2][3] The tolyloxy substituent introduces lipophilicity, which may impact its aqueous solubility and overall stability. This guide details a systematic approach to quantify its solubility in various biorelevant media and to assess its stability under stressed and long-term storage conditions, in accordance with international regulatory guidelines.[4][5][6][7][8]

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The piperidine ring, while containing a basic nitrogen atom that can be protonated to form salts, may not be sufficient to overcome the hydrophobicity of the tolyloxy group.[9] Therefore, a multi-faceted approach to solubility determination and enhancement is recommended.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A standardized protocol for determining both kinetic and thermodynamic solubility is essential. The following workflow is proposed for initial screening.

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility (Shake-Flask Method) cluster_thermo Thermodynamic Solubility (Equilibrium Method) prep_stock Prepare 10 mM stock solution in DMSO add_stock Add stock solution to media (final DMSO conc. <1%) prep_stock->add_stock prep_media Prepare aqueous media (e.g., Water, PBS pH 7.4, SGF, SIF) prep_media->add_stock add_solid Add excess solid compound to media prep_media->add_solid shake Shake at room temperature for 2 hours add_stock->shake filter_kinetic Filter through 0.45 µm PVDF filter shake->filter_kinetic analyze_kinetic Analyze filtrate by HPLC-UV filter_kinetic->analyze_kinetic equilibrate Equilibrate at 25°C and 37°C for 24-48 hours with stirring add_solid->equilibrate filter_thermo Filter through 0.45 µm PVDF filter equilibrate->filter_thermo analyze_thermo Analyze filtrate by HPLC-UV filter_thermo->analyze_thermo

Figure 1: Experimental workflow for solubility determination.
Data Presentation: Solubility Profile

Quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for comparative analysis.

Table 1: Thermodynamic Solubility of this compound

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water7.025[Experimental Data][Calculated]
Deionized Water7.037[Experimental Data][Calculated]
Phosphate Buffered Saline (PBS)7.437[Experimental Data][Calculated]
Simulated Gastric Fluid (SGF)1.237[Experimental Data][Calculated]
Simulated Intestinal Fluid (SIF)6.837[Experimental Data][Calculated]
Strategies for Solubility Enhancement

Should the intrinsic solubility of this compound prove to be a limiting factor, several well-established strategies can be explored.[9] These include pH modification, the use of co-solvents, and the formation of inclusion complexes with cyclodextrins.[10][11]

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[4][8] A comprehensive stability program should include forced degradation studies and long-term stability testing under ICH-prescribed conditions.[7]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation process to identify likely degradation pathways and to develop a stability-indicating analytical method.

G cluster_setup Study Setup cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (60°C in solution) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis characterization Characterize major degradants (LC-MS/MS, NMR) analysis->characterization

Figure 2: Workflow for forced degradation studies.

The piperidine moiety itself can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides, nitrosamines, or nitramines.[12][13] A study on the piperidine derivative CLEFMA showed it was most stable at neutral pH and susceptible to amide hydrolysis under acidic conditions.[14][15]

Stability-Indicating Method Development

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the intact drug from all process impurities and degradation products.

Data Presentation: Forced Degradation Summary

The results from the forced degradation studies should be summarized to provide a clear overview of the compound's lability.

Table 2: Summary of Forced Degradation of this compound

Stress ConditionDuration% DegradationNo. of DegradantsMajor Degradant (RT)
0.1 M HCl (60°C)24h[Data][Data][Data]
0.1 M NaOH (60°C)24h[Data][Data][Data]
3% H₂O₂ (RT)24h[Data][Data][Data]
Heat (60°C, solution)24h[Data][Data][Data]
Photolytic (ICH Q1B)[Data][Data][Data][Data]
Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, formal stability studies should be initiated on at least one batch of the drug substance. These studies are conducted under controlled storage conditions as per ICH guidelines.[5][6]

Table 3: ICH Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months, then annually
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

The parameters to be monitored during these studies include appearance, assay, degradation products, and any other critical quality attributes.

Conclusion and Forward Path

This document outlines a robust, systematic approach for the comprehensive evaluation of the solubility and stability of this compound. The generation of high-quality data as described herein is a prerequisite for successful formulation development and progression of this compound through the drug development pipeline. The experimental protocols and data management structures provided will ensure that the characterization of this molecule is thorough, efficient, and aligned with regulatory expectations. Future work will focus on the execution of these studies and the interpretation of the resulting data to guide formulation and clinical development strategies.

References

"4-(o-tolyloxy)piperidine" health and safety information for labs

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am not equipped to provide health and safety information for chemical compounds. This type of information requires specialized knowledge and access to certified data to ensure accuracy and prevent harm.

For reliable and comprehensive health and safety information on "4-(o-tolyloxy)piperidine," it is imperative to consult the official Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) provided by the chemical manufacturer or a reputable supplier. These documents are legally required to disclose potential hazards, handling procedures, personal protective equipment (PPE) recommendations, and emergency measures.

Additionally, consulting with a qualified chemist or a certified safety professional within your organization is a critical step before handling any chemical. They can provide context-specific guidance and ensure that all necessary safety protocols are in place.

You can typically find SDS/MSDS for chemical products on the websites of chemical suppliers such as:

  • Sigma-Aldrich (now part of MilliporeSigma)

  • Thermo Fisher Scientific

  • VWR

  • Cayman Chemical

  • Santa Cruz Biotechnology

By searching for the compound's name or CAS number on these sites, you should be able to access the official safety documentation.

An In-depth Technical Guide to the Physicochemical Properties of 4-(o-tolyloxy)piperidine (CAS 63843-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 4-(o-tolyloxy)piperidine, a piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted values and established experimental protocols for analogous compounds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other parameters are largely based on computational predictions and may vary from experimentally determined values.

PropertyValueSource
CAS Number 63843-42-5N/A
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.28 g/mol [1]
Predicted XlogP 2.9[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from general methods for the synthesis of 4-aryloxypiperidines. One common approach involves the Williamson ether synthesis.

G 4-Hydroxypiperidine 4-Hydroxypiperidine Alkoxide Formation Alkoxide Formation 4-Hydroxypiperidine->Alkoxide Formation Base (e.g., NaH) Nucleophilic Substitution Nucleophilic Substitution Alkoxide Formation->Nucleophilic Substitution o-Cresyl halide This compound This compound Nucleophilic Substitution->this compound

Fig. 1: Synthetic workflow for this compound.

Methodology:

  • Alkoxide Formation: To a solution of N-protected 4-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding alkoxide.

  • Nucleophilic Substitution: An o-tolyl halide (e.g., 2-bromotoluene or 2-iodotoluene) is added to the reaction mixture. The reaction is then heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection (if necessary): If an N-protecting group was used, it is removed in the final step to yield this compound. The choice of deprotection conditions depends on the nature of the protecting group.

Determination of Physicochemical Properties

Standard analytical techniques can be utilized to characterize the physicochemical properties of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa logP logP Determination Purification->logP

Fig. 2: Experimental workflow for physicochemical characterization.
  • Melting Point: The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of a pure compound.

  • Solubility: The solubility can be assessed in various solvents (e.g., water, ethanol, DMSO) by adding increasing amounts of the compound to a fixed volume of the solvent at a constant temperature until saturation is reached.

  • pKa: The acid dissociation constant (pKa) of the piperidine nitrogen can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored as a function of the titrant volume. The pKa is the pH at the half-equivalence point.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach to determine the logP value. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tolyl group, the methine proton at the 4-position of the piperidine ring, the methylene protons of the piperidine ring, and the methyl protons of the tolyl group. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the tolyl group and the piperidine ring. The chemical shift of the carbon atom attached to the oxygen (C4 of the piperidine ring) will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C-O-C (ether) stretching vibrations.

  • Aromatic C-H stretching and bending vibrations.

  • Aliphatic C-H stretching and bending vibrations from the piperidine ring.

  • N-H stretching vibration (if the piperidine nitrogen is not substituted).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.28 m/z). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Biological Signaling Pathways

Currently, there is no published information linking this compound to any specific biological signaling pathways. Piperidine derivatives are a common scaffold in many biologically active molecules, and their targets are diverse. Further research would be required to elucidate any potential biological activity and associated signaling pathways for this compound.

G This compound This compound Biological Target Biological Target This compound->Biological Target Binding Signaling Cascade Signaling Cascade Biological Target->Signaling Cascade Activation/Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response

Fig. 3: A generalized logical relationship for potential biological activity.

This diagram illustrates a hypothetical pathway where this compound interacts with a biological target, initiating a signaling cascade that leads to a cellular response. The specific components of this pathway for this compound remain to be determined.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While there is a significant lack of experimentally determined data, this document serves as a valuable resource for researchers by outlining standard methodologies for its synthesis and characterization. Further experimental investigation is crucial to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

Methodological & Application

Application and Synthesis of 4-(o-tolyloxy)piperidine in Antipsychotic Drug Development: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Extensive research into the synthesis of antipsychotic medications has highlighted the crucial role of various chemical intermediates. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of "4-(o-tolyloxy)piperidine" as a specifically identified precursor or intermediate in the synthesis of currently marketed antipsychotic drugs. While the piperidine structural motif is a cornerstone in the development of numerous central nervous system (CNS) agents, including a wide array of antipsychotics, the direct synthetic lineage from this compound to a specific, named antipsychotic medication is not documented in the accessible scientific record.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets. Its derivatives are integral components of many blockbuster drugs, including several atypical antipsychotics that are mainstays in the treatment of schizophrenia and bipolar disorder. The synthesis of these complex molecules often involves multi-step processes with various piperidine-containing intermediates.

Despite the prevalence of the piperidine core, the specific compound this compound does not appear in the described synthetic routes for major antipsychotic drugs such as risperidone, olanzapine, quetiapine, ziprasidone, aripiprazole, or cariprazine. Detailed synthetic pathways for these pharmaceuticals have been widely published in scientific journals and patents, and they utilize different piperidine-based building blocks.

While this compound is commercially available from chemical suppliers, suggesting its utility in some synthetic applications, its role in the synthesis of antipsychotic agents is not explicitly detailed. It is conceivable that this compound could be used in early-stage research or in proprietary, undisclosed synthetic routes. However, without publicly available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data related to its use in this specific context.

Researchers and drug development professionals seeking to understand the synthesis of piperidine-containing antipsychotics are encouraged to consult the extensive body of literature on established synthetic pathways for specific drug molecules. This information will provide detailed and verified experimental procedures and data.

Below are generalized representations of synthetic strategies for piperidine-containing compounds and a conceptual workflow for drug discovery, as direct information on the use of this compound is unavailable.

Conceptual Synthetic Pathway for a Generic Piperidine Derivative

Caption: A conceptual flowchart illustrating a possible synthetic route to a generic target molecule using this compound as an intermediate.

General Workflow for Antipsychotic Drug Discovery

Antipsychotic_Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase cluster_Development Clinical Development A Target Identification (e.g., D2/5-HT2A Receptors) B Lead Compound Identification (High-Throughput Screening) A->B C Lead Optimization (Medicinal Chemistry) B->C D In Vitro & In Vivo Pharmacology C->D E IND-Enabling Studies (Toxicology, Formulation) D->E F Clinical Trials (Phase I, II, III) E->F G NDA Submission & FDA Review F->G H Market Launch G->H

Caption: A simplified workflow diagram outlining the major stages of antipsychotic drug discovery and development.

Due to the lack of specific data for "this compound" in the synthesis of antipsychotic drugs, we are unable to provide the requested detailed application notes and experimental protocols. The scientific community relies on transparent and reproducible research, and at present, such information for the specified compound is not available in the public domain.

Application Notes and Protocols: 4-(o-tolyloxy)piperidine as a Key Intermediate for Antidepressant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(o-tolyloxy)piperidine, a crucial intermediate in the synthesis of novel antidepressant candidates. This document details its synthesis, chemical properties, and its application in the development of selective serotonin reuptake inhibitors (SSRIs). Detailed experimental protocols for its synthesis and subsequent conversion to a model antidepressant are provided, along with visualizations of the synthetic pathway and the relevant biological signaling cascade.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting a variety of biological receptors. In the context of antidepressant drug discovery, piperidine derivatives have been extensively explored, leading to the development of potent and selective modulators of neurotransmitter transporters.

This compound serves as a key building block for the synthesis of a class of antidepressants that act as selective serotonin reuptake inhibitors (SSRIs). By functionalizing the piperidine nitrogen, a variety of potent drug candidates can be accessed. This document outlines the synthetic route to this compound and its subsequent elaboration into a potential antidepressant.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.2m2HAromatic C-H
~6.8-6.9m2HAromatic C-H
~4.4-4.5m1HO-CH (piperidine C4)
~3.1-3.2m2HN-CH₂ (piperidine C2, C6 - equatorial)
~2.7-2.8m2HN-CH₂ (piperidine C2, C6 - axial)
~2.2s3HAr-CH₃
~1.9-2.0m2HCH₂ (piperidine C3, C5 - equatorial)
~1.6-1.7m2HCH₂ (piperidine C3, C5 - axial)
~1.5-2.0br s1HN-H

Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~155Aromatic C-O
~131Aromatic C-CH₃
~127Aromatic C-H
~121Aromatic C-H
~115Aromatic C-H
~72O-CH (piperidine C4)
~45N-CH₂ (piperidine C2, C6)
~32CH₂ (piperidine C3, C5)
~16Ar-CH₃

Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H Stretch
3000-3100MediumAromatic C-H Stretch
2850-2950StrongAliphatic C-H Stretch
1590, 1490Medium-StrongAromatic C=C Stretch
1230-1250StrongAryl-O-C Stretch (asymmetric)
1020-1040StrongC-O Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
191[M]⁺ (Molecular Ion)
176[M - CH₃]⁺
94[C₆H₅OH]⁺ (Phenol fragment)
84Piperidine ring fragment

Ionization method: Electron Ionization (EI). Fragmentation patterns are predictive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxypiperidine and o-cresol.

Materials:

  • 4-Hydroxypiperidine

  • o-Cresol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromobutane (for N-protection, optional)

  • Di-tert-butyl dicarbonate (Boc₂O) (for N-protection, optional)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Protection of 4-Hydroxypiperidine (Optional but Recommended):

    • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield N-Boc-4-hydroxypiperidine.

  • Formation of the Alkoxide:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Williamson Ether Synthesis:

    • To the alkoxide solution, add o-cresol (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • N-Deprotection (if applicable):

    • Dissolve the purified N-Boc-4-(o-tolyloxy)piperidine in a solution of HCl in dioxane or methanol.

    • Stir at room temperature for 2-4 hours.

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in water and basify with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.

Protocol 2: Synthesis of a Model Antidepressant via N-Alkylation

This protocol describes the N-methylation of this compound, a common step in the synthesis of antidepressants like femoxetine.

Materials:

  • This compound

  • Formaldehyde (37% solution in water)

  • Formic acid

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Eschweiler-Clarke Reaction:

    • To a solution of this compound (1.0 eq) in formic acid (5.0 eq), add formaldehyde (2.5 eq).

    • Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of potassium carbonate until the evolution of gas ceases and the pH is > 9.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude N-methyl-4-(o-tolyloxy)piperidine by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis1 Protocol 1: Synthesis of this compound cluster_synthesis2 Protocol 2: Synthesis of Model Antidepressant start1 4-Hydroxypiperidine protect N-Protection (Boc) start1->protect alkoxide Alkoxide Formation (NaH) protect->alkoxide ether Williamson Ether Synthesis (o-cresol) alkoxide->ether deprotect N-Deprotection (HCl) ether->deprotect product1 This compound deprotect->product1 start2 This compound alkylation N-Alkylation (Eschweiler-Clarke) start2->alkylation product2 N-Methyl-4-(o-tolyloxy)piperidine (Femoxetine Analog) alkylation->product2

Caption: Synthetic workflow for the preparation of this compound and its conversion to a model antidepressant.

SSRI Signaling Pathway

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential serotonin Serotonin (5-HT) serotonin_release->serotonin sert Serotonin Transporter (SERT) sert->serotonin_vesicle Recycling reuptake Reuptake serotonin->reuptake receptor 5-HT Receptor serotonin->receptor g_protein G-protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger Cascade effector->second_messenger response Neuronal Response second_messenger->response ssri SSRI (e.g., Femoxetine) ssri->sert Inhibition

Caption: Simplified signaling pathway of a Selective Serotonin Reuptake Inhibitor (SSRI).

Application Notes and Protocols for the Synthesis of 4-(o-Tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(o-tolyloxy)piperidine, a valuable piperidine derivative for pharmaceutical research and drug development. The synthesis is achieved through a robust two-step sequence commencing with a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and o-cresol to form the protected intermediate, N-Boc-4-(o-tolyloxy)piperidine. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields the target compound. This protocol includes comprehensive methodologies, quantitative data, and characterization details to ensure reproducibility and facilitate its application in a laboratory setting.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. The synthesis of 4-aryloxypiperidines, such as this compound, provides key intermediates for the development of novel therapeutics, particularly in the area of neuroscience and beyond. The presented protocol utilizes the Mitsunobu reaction, a reliable and stereospecific method for forming C-O bonds, followed by a standard acid-catalyzed deprotection.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of an ether linkage between N-Boc-4-hydroxypiperidine and o-cresol via a Mitsunobu reaction. The second step is the removal of the N-Boc protecting group to yield the final product.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: N-Boc Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(o-tolyloxy)piperidine N-Boc-4-(o-tolyloxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(o-tolyloxy)piperidine  o-cresol, PPh3, DIAD  THF, 0°C to rt This compound This compound N-Boc-4-(o-tolyloxy)piperidine->this compound  TFA, DCM  0°C to rt

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(o-tolyloxy)piperidine (Mitsunobu Reaction)

This protocol describes the formation of the ether linkage between N-Boc-4-hydroxypiperidine and o-cresol.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.262.01 g10.01.0
o-CresolC₇H₈O108.141.30 g12.01.2
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.293.93 g15.01.5
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.213.03 mL15.01.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), o-cresol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford N-Boc-4-(o-tolyloxy)piperidine. A typical yield for this type of reaction is in the range of 70-90%.

Protocol 2: Synthesis of this compound (N-Boc Deprotection)

This protocol outlines the removal of the N-Boc protecting group to yield the final product.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (from previous step)Moles (mmol)Equivalents
N-Boc-4-(o-tolyloxy)piperidineC₁₇H₂₅NO₃291.39(Assuming 80% yield) 2.33 g8.01.0
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Trifluoroacetic acid (TFA)C₂HF₃O₂114.0210 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--

Procedure:

  • Dissolve N-Boc-4-(o-tolyloxy)piperidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, here in excess as a solvent).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound. Yields for this deprotection step are typically high, often greater than 90%.

Characterization Data

The final product, this compound, can be further purified and converted to its hydrochloride salt for improved stability and handling.

PropertyData
Appearance Off-white to pale yellow solid
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Melting Point (HCl salt) Data not available in searched literature. Typically, piperidine hydrochlorides are crystalline solids with melting points above 150 °C.
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.15-6.80 (m, 4H, Ar-H), 4.40-4.30 (m, 1H, O-CH), 3.20-3.10 (m, 2H, piperidine-H), 2.80-2.70 (m, 2H, piperidine-H), 2.25 (s, 3H, Ar-CH₃), 2.10-1.95 (m, 2H, piperidine-H), 1.80-1.65 (m, 2H, piperidine-H), 1.60 (br s, 1H, NH).
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 155.8 (Ar-C-O), 130.8 (Ar-C), 126.8 (Ar-C), 124.5 (Ar-C), 121.0 (Ar-C), 115.0 (Ar-C), 72.0 (O-CH), 44.5 (piperidine-C), 32.0 (piperidine-C), 16.5 (Ar-CH₃).

Note: The NMR data is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental data should be obtained for confirmation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Start Start Mitsunobu Reaction Mitsunobu Reaction Start->Mitsunobu Reaction  N-Boc-4-hydroxypiperidine,  o-cresol, PPh3, DIAD Reaction Workup 1 Reaction Workup 1 Mitsunobu Reaction->Reaction Workup 1  Concentrate Column Chromatography Column Chromatography Reaction Workup 1->Column Chromatography  Purify N-Boc Deprotection N-Boc Deprotection Column Chromatography->N-Boc Deprotection  TFA, DCM Reaction Workup 2 Reaction Workup 2 N-Boc Deprotection->Reaction Workup 2  Neutralize Extraction & Drying Extraction & Drying Reaction Workup 2->Extraction & Drying Final Product Final Product Extraction & Drying->Final Product  Concentrate

Caption: General experimental workflow.

Conclusion

The two-step synthesis protocol described provides a reliable and efficient method for the preparation of this compound. The use of a Boc protecting group allows for the selective functionalization of the 4-position of the piperidine ring via a Mitsunobu reaction, followed by a straightforward deprotection to yield the desired secondary amine. This application note serves as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, enabling the synthesis of this and related compounds for further investigation in drug discovery programs.

Application Notes and Protocols for N-Alkylation of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-(o-tolyloxy)piperidine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-alkylation of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties of the final compounds. Two primary and robust methods for this transformation are presented: Direct N-Alkylation with alkyl halides and Reductive Amination with carbonyl compounds.

Core Concepts and Strategies

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily reacts with electrophiles. The choice between direct alkylation and reductive amination often depends on the desired substituent, the availability of starting materials, and the need to avoid certain side products.

  • Direct N-Alkylation: This classic SN2 reaction involves the direct coupling of the piperidine with an alkyl halide in the presence of a base. It is a straightforward method for introducing simple alkyl groups. However, care must be taken to control the reaction conditions to avoid over-alkylation, which leads to the formation of quaternary ammonium salts. This can often be mitigated by the slow addition of the alkylating agent or by using a stoichiometric amount of the amine relative to the alkylating agent.[1]

  • Reductive Amination: This versatile, one-pot reaction involves the formation of an intermediate iminium ion by reacting the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[2][3][4][5][6][7] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts and allows for the introduction of a wider variety of structurally complex alkyl groups.[8]

Direct N-Alkylation with Alkyl Halides

This method is a widely used, straightforward approach for the N-alkylation of secondary amines like this compound. The reaction typically proceeds by nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[1]

General Reaction Conditions

Common bases for this transformation include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[1][9] The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) being the most common, as they effectively dissolve the reactants and facilitate the SN2 reaction.[1] The reaction temperature can range from room temperature to elevated temperatures (e.g., 50-80 °C) to increase the reaction rate.[1]

Summary of Reaction Conditions for Direct N-Alkylation
SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineMethyl IodideK₂CO₃DMFRoom Temp.24-CH633264A5
PiperidineAlkyl Bromide/IodideK₂CO₃DMFRoom Temp.--ResearchGate
PiperidineAlkyl Bromide/IodideDIPEAACNRoom Temp.-<70ResearchGate
4-(α-phenyl-2-tolyl)piperidine3-phenoxypropylbromideK₂CO₃n-ButanolReflux--PrepChem.com

Note: Yields were not always specified in the general procedures found.

Experimental Protocol: N-Benzylation of this compound

This protocol describes a general procedure for the N-benzylation of this compound using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.

  • Stir the suspension at room temperature.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-(o-tolyloxy)piperidine.

experimental_workflow_alkylation start Start reactants 1. Mix this compound, K₂CO₃, and DMF start->reactants add_alkyl_halide 2. Add Alkyl Halide reactants->add_alkyl_halide react 3. Heat and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->react workup 4. Work-up (EtOAc, H₂O, Brine) react->workup purify 5. Purify (Column Chromatography) workup->purify product N-Alkyl-4-(o-tolyloxy)piperidine purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds in a one-pot fashion. It involves the reaction of this compound with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

General Reaction Conditions

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[10] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. For less reactive carbonyl compounds or amines, the addition of a catalytic amount of acetic acid can be beneficial.[8]

Summary of Reaction Conditions for Reductive Amination
AmineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBenzaldehydeNaBH₄/PhCO₂HTHFReflux192J. Chil. Chem. Soc.
n-Butylaminep-MethoxybenzaldehydeH₂/Co-catalystMethanol100-72-96MDPI
N-phenethyl-4-piperidoneAnilineH₂/Raney NiEthanol50-1001-588-90CN102249986A
Various aminesVarious aldehydesNaBH(OAc)₃DCERoom Temp.2-16-Org. Chem. Portal

Note: Yields are highly substrate-dependent.

Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

This protocol provides a general procedure for the synthesis of N-benzyl-4-(o-tolyloxy)piperidine via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M).

  • Add benzaldehyde (1.1 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-(o-tolyloxy)piperidine.

experimental_workflow_reductive_amination start Start reactants 1. Mix this compound and Aldehyde/Ketone in DCM/DCE start->reactants imine_formation 2. Stir for Imine Formation reactants->imine_formation add_reducing_agent 3. Add NaBH(OAc)₃ imine_formation->add_reducing_agent react 4. Stir at Room Temp. (Monitor by TLC/LC-MS) add_reducing_agent->react workup 5. Quench with NaHCO₃ and Extract react->workup purify 6. Purify (Column Chromatography) workup->purify product N-Alkyl-4-(o-tolyloxy)piperidine purify->product

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols: Biological Activity Screening of "4-(o-tolyloxy)piperidine" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of "4-(o-tolyloxy)piperidine" analogs and other structurally related aryloxypiperidine compounds. The protocols and data presented herein are intended to guide researchers in the initial characterization of this class of molecules for potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Introduction

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive starting point for the design of novel therapeutics.[1] The "this compound" moiety and its analogs, more broadly classified as 4-aryloxypiperidines, have emerged as promising scaffolds for targeting a range of biological entities, including enzymes and G-protein coupled receptors.[3][4]

This document outlines key in vitro assays for the preliminary biological screening of these compounds, focusing on their potential as enzyme inhibitors and their cytotoxic effects on cancer cell lines.

Quantitative Data Summary

While specific comprehensive screening data for a series of "this compound" analogs is not extensively available in the public domain, the following table summarizes the biological activity of structurally related 4-phenoxypiperidine and 4-benzyloxyphenoxypiperidine derivatives. This data serves as a valuable reference for establishing structure-activity relationships (SAR) and for selecting initial screening concentrations for novel analogs.

Table 1: In Vitro Biological Activity of Representative 4-Aryloxypiperidine Analogs

Compound IDCore StructureTargetAssay TypeActivity (IC₅₀)Reference
10d 4-(4-benzyloxy)phenoxypiperidineLSD1Enzyme Inhibition4 µM[3]
L-1 Not specified piperidine derivativeLSD1Enzyme Inhibition6.24 µM
L-6 Not specified piperidine derivativeLSD1Enzyme Inhibition9.26 µM

Note: The inhibitory activity (IC₅₀) is the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the biological activity screening of "this compound" analogs.

Protocol 1: Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (HRP-Coupled Assay)

This assay measures the enzymatic activity of LSD1 by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red (or other suitable HRP substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds ("this compound" analogs)

  • Positive control (e.g., a known LSD1 inhibitor)

  • 384-well microplates

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Prepare a 2X solution of LSD1 enzyme in assay buffer.

    • Prepare a 2X solution of the H3K4 substrate in assay buffer.

    • Prepare a detection master mix containing HRP and Amplex Red in assay buffer.

  • Assay Protocol:

    • Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.

    • Add 10 µL of a mixture containing the LSD1 enzyme and the H3K4 substrate to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the HRP/Amplex Red detection master mix.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence (Ex/Em = 530/590 nm for Amplex Red) or absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with various concentrations of the "this compound" analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Histamine H3 Receptor Binding Assay

This assay determines the binding affinity of test compounds for the histamine H3 receptor using a radioligand displacement method.

Materials:

  • Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 cells)

  • Radioligand (e.g., [³H]Nα-methylhistamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds ("this compound" analogs)

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3 receptor ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Dose-Response & Potency cluster_3 Secondary & Cellular Assays cluster_4 Lead Identification Synthesis Synthesis of This compound Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Primary_Assay Single-Concentration Enzyme/Receptor Assay Purification->Primary_Assay Dose_Response IC50/EC50 Determination Primary_Assay->Dose_Response Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) Dose_Response->Cell_Viability Selectivity Selectivity Profiling (Off-target assays) Cell_Viability->Selectivity Lead_Selection Selection of Lead Compounds Selectivity->Lead_Selection

Caption: General workflow for the biological activity screening of novel chemical entities.

LSD1 Signaling Pathway in Cancer

G cluster_0 Epigenetic Regulation cluster_1 Cellular Processes cluster_2 Therapeutic Intervention LSD1 LSD1 H3K4me1 Histone H3 (H3K4me1) (Inactive Chromatin) LSD1->H3K4me1 demethylates H3K4me2 Histone H3 (H3K4me2) (Active Chromatin) H3K4me2->LSD1 Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Proliferation Cell Proliferation & Survival Gene_Repression->Proliferation Differentiation Blockage of Differentiation Gene_Repression->Differentiation Analog This compound Analog (LSD1 Inhibitor) Analog->LSD1 inhibits

Caption: Simplified signaling pathway of LSD1 in cancer and the point of intervention.

Screening Cascade Logic

G Compound_Library Library of 4-Aryloxypiperidine Analogs Primary_Screen Primary Screen (e.g., LSD1 Inhibition @ 10 µM) Compound_Library->Primary_Screen Active_Hits Active Hits (% Inhibition > 50%) Primary_Screen->Active_Hits Yes Inactive Inactive Primary_Screen->Inactive No Dose_Response Dose-Response (IC50 Determination) Active_Hits->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Yes Deprioritize1 Deprioritize Dose_Response->Deprioritize1 No Cellular_Assay Cellular Assay (e.g., Cytotoxicity) Potent_Hits->Cellular_Assay Cell_Active_Hits Cell-Active Hits Cellular_Assay->Cell_Active_Hits Yes Deprioritize2 Deprioritize Cellular_Assay->Deprioritize2 No Selectivity_Screen Selectivity Profiling Cell_Active_Hits->Selectivity_Screen Lead_Candidates Lead Candidates Selectivity_Screen->Lead_Candidates Selective Deprioritize3 Deprioritize Selectivity_Screen->Deprioritize3 Non-selective

Caption: A logical flow diagram for a typical screening cascade in drug discovery.

References

Application Notes and Protocols for In Vitro Assays of 4-(o-tolyloxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common in vitro assays relevant to the study of 4-(o-tolyloxy)piperidine derivatives and their analogues. The protocols and data presentation formats are designed to guide researchers in the initial characterization of these compounds for various biological targets.

The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. These activities often stem from their interaction with specific enzymes and receptors. The following sections detail the experimental procedures for key assays and present exemplary data for hypothetical derivatives.

Data Presentation: Quantitative Analysis of Derivative Activity

The following tables summarize hypothetical quantitative data for a series of this compound derivatives in various in vitro assays. This structured format allows for easy comparison of compound potency and selectivity.

Table 1: Enzyme Inhibition Assays for this compound Derivatives

Compound IDDerivative SubstitutionTarget EnzymeIC50 (nM)
Cpd-A01UnsubstitutedMAO-A125
Cpd-A024-FluoroMAO-A88
Cpd-A034-ChloroMAO-A75
Cpd-B01UnsubstitutedAChE250
Cpd-B02N-BenzylAChE98
Cpd-B03N-PropylAChE150

IC50: The half-maximal inhibitory concentration. MAO-A: Monoamine Oxidase A. AChE: Acetylcholinesterase.

Table 2: Receptor Binding Affinity for this compound Derivatives

Compound IDDerivative SubstitutionTarget ReceptorKᵢ (nM)
Cpd-C01UnsubstitutedSigma-1 (σ₁)55
Cpd-C023-MethoxySigma-1 (σ₁)23
Cpd-C033-HydroxySigma-1 (σ₁)18
Cpd-D01UnsubstitutedDopamine D₂320
Cpd-D02N-MethylDopamine D₂180
Cpd-D03N-EthylDopamine D₂210

Kᵢ: The inhibition constant, indicating the binding affinity of a compound to a receptor.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the inhibitory potential of this compound derivatives against human MAO-A.

Materials:

  • Human recombinant MAO-A

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (standard)

  • Test compounds (this compound derivatives)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Clorgyline (positive control)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Clorgyline) in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the appropriate compound dilution. For control wells, add 50 µL of buffer.

  • Add 25 µL of human recombinant MAO-A enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate, kynuramine.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 100 µL of 1N NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To assess the inhibitory activity of this compound derivatives against AChE.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Test compounds (this compound derivatives)

  • Phosphate buffered saline (PBS, pH 8.0)

  • Donepezil (positive control)

  • 96-well microplate (clear)

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Donepezil) in PBS.

  • To each well of a 96-well plate, add 25 µL of the test compound dilution. For control wells, add 25 µL of PBS.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE enzyme solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well by determining the slope of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for the human Sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing human Sigma-1 receptors

  • --INVALID-LINK---Pentazocine (radioligand)

  • Haloperidol (non-specific binding control and positive control)

  • Test compounds (this compound derivatives)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates or tubes

Procedure:

  • Prepare serial dilutions of the test compounds and Haloperidol in Tris-HCl buffer.

  • In tubes or a 96-well plate, combine the cell membrane preparation, the radioligand (--INVALID-LINK---Pentazocine) at a concentration near its K_d, and either the test compound, buffer (for total binding), or a high concentration of Haloperidol (for non-specific binding).

  • Incubate the mixture at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve and then determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows described in the protocols.

Enzyme_Inhibition_Pathway cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme Enzyme (e.g., MAO-A) Product Product (Detectable Signal) Enzyme->Product Catalysis Substrate Substrate (e.g., Kynuramine) Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Binding

Caption: Signaling pathway of enzyme inhibition.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Compounds Prepare Serial Dilutions of Test Compounds & Controls Start->Prepare_Compounds Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Compounds->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Wash Wash Filters to Remove Non-specific Binding Filtration->Wash Scintillation_Counting Quantify Radioactivity Wash->Scintillation_Counting Data_Analysis Calculate Kᵢ using Cheng-Prusoff Equation Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Application Notes and Protocols for Animal Models in the Evaluation of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of animal models for the preclinical evaluation of piperidine-based compounds, a versatile scaffold in medicinal chemistry. The protocols detailed below are based on established methodologies for assessing the therapeutic potential of these compounds across various disease areas, including neurodegenerative disorders, pain, and inflammation.

Alzheimer's Disease: O-GlcNAcase (OGA) Inhibitors

A promising therapeutic strategy for Alzheimer's disease involves the inhibition of O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc from tau protein. Increased O-GlcNAcylation of tau can reduce its pathological hyperphosphorylation. Certain 4-(arylethynyl)piperidine derivatives have been identified as potent OGA inhibitors.[1]

Animal Model: APP/PS1 Transgenic Mice

APP/PS1 mice are a commonly used amyloid-based model of Alzheimer's disease. They express human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to early-onset Alzheimer's, leading to age-dependent accumulation of amyloid-β plaques and cognitive deficits.

Experimental Protocol: Assessment of Cognitive Amelioration
  • Animal Husbandry: House APP/PS1 mice (e.g., 9-10 months old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: Administer the test compound (e.g., a 4-(arylethynyl)piperidine derivative) or vehicle control to the mice. A typical dosage might be 100 mg/kg, delivered orally (p.o.) once daily for a specified period (e.g., 3 months).[1]

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and swim path.

    • Probe Trial: On the 6th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Prepare brain homogenates to measure levels of protein O-GlcNAcylation and phosphorylation of tau at specific sites (e.g., Ser199, Thr205, Ser396) using Western blotting or ELISA.[1]

Data Presentation
Compound IDDose (mg/kg)Administration RouteAnimal ModelKey FindingsReference
Compound 81100p.o.APP/PS1 MiceAmeliorated cognitive impairment.[1]
(Generic)User DefinedUser DefinedAPP/PS1 MiceIncreased protein O-GlcNAcylation, Reduced tau phosphorylation.[1]

Signaling Pathway

OGA_Inhibition_Pathway cluster_0 Therapeutic Intervention cluster_1 Cellular Mechanism cluster_2 Clinical Outcome Piperidine Derivative Piperidine Derivative OGA O-GlcNAcase (OGA) Piperidine Derivative->OGA Inhibits Tau_OGlcNAc O-GlcNAcylated Tau (Protective) OGA->Tau_OGlcNAc Removes O-GlcNAc Tau_P Phosphorylated Tau (Pathological) Cognitive_Improvement Cognitive Improvement Tau_P->Cognitive_Improvement Leads to Tau_OGlcNAc->Tau_P Reduces Phosphorylation

Caption: OGA Inhibition Pathway by Piperidine Derivatives.

Analgesia: Opioid Receptor Agonism

4-(m-Hydroxyphenyl)piperidines are fragments of morphine and can act as agonists at opioid receptors, making them potential analgesics.[2] Their efficacy can be evaluated using various pain models in rodents.

Animal Model: Mice (e.g., Swiss Webster)
Experimental Protocols
  • Acclimatization: Acclimate mice to the testing environment.

  • Compound Administration: Administer the test piperidine derivative or vehicle control subcutaneously (s.c.) or via the desired route.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing (a characteristic stretching behavior).

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Compare the number of writhes in the treated group to the vehicle control group to determine the percentage of inhibition.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time it takes for the mouse to flick its tail away.

  • Compound Administration: Administer the test compound or vehicle control subcutaneously (s.c.) or intracerebroventricularly (i.c.v.).[2]

  • Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.

Data Presentation
TestAnimal ModelAdministration RouteKey Measurement
Acetic Acid WrithingMices.c., p.o.Number of writhes
Tail-FlickMices.c., i.c.v.Tail-flick latency

Experimental Workflow

Analgesia_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Animal_Acclimatization Animal Acclimatization Administration Compound Administration Animal_Acclimatization->Administration Compound_Prep Compound Preparation (Test vs. Vehicle) Compound_Prep->Administration Pain_Induction Pain Induction (Acetic Acid or Heat) Administration->Pain_Induction Observation Behavioral Observation (Writhing or Tail-Flick) Pain_Induction->Observation Data_Collection Data Collection Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for Analgesia Testing in Mice.

Inflammation: 5-Lipoxygenase (5-LOX) Inhibition

Certain piperidine derivatives act as inhibitors of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.

Animal Model: Mice (for ear edema) and Rats (for air pouch)
Experimental Protocols
  • Pre-treatment: Administer the test compound orally (p.o.). To isolate the leukotriene-mediated effects, animals can be co-treated with a cyclooxygenase inhibitor like indomethacin.[3]

  • Induction of Edema: After a specified time (e.g., 1 hour), apply arachidonic acid topically to the inner surface of one ear to induce inflammation and edema. The contralateral ear receives the vehicle.

  • Measurement: After a set period (e.g., 1 hour), euthanize the mice and punch out a standard-sized section from both ears.

  • Data Analysis: Weigh the ear punches and calculate the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear to quantify the edema. Calculate the percentage of inhibition compared to the control group.

  • Pouch Formation: Inject sterile air subcutaneously into the dorsal region of a rat to form an air pouch.

  • Induction of Inflammation: After the pouch is formed (e.g., day 2 and 5), inject zymosan into the pouch to induce an inflammatory response and leukotriene B4 (LTB4) production.

  • Compound Administration: Administer the test compound orally (p.o.) at a specific time relative to the zymosan challenge.

  • Sample Collection: At a designated time point after zymosan injection, collect the exudate from the air pouch.

  • Analysis: Centrifuge the exudate to separate the cells and supernatant. Measure the concentration of LTB4 in the supernatant using an appropriate immunoassay (e.g., ELISA).

Data Presentation
TestAnimal ModelAdministration RouteKey MeasurementID50 (mg/kg, p.o.)
Arachidonic Acid-Induced Ear EdemaMousep.o.Ear punch weight~1.8
Zymosan-Induced Air PouchRatp.o.LTB4 levels in exudateUser Defined

Note: ID50 value is an example for a potent compound and will vary.[3]

Logical Relationship of Anti-Inflammatory Action

Anti_Inflammatory_Action AA Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) AA->Five_LOX Substrate for Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes Synthesizes Piperidine Piperidine Derivative Piperidine->Five_LOX Inhibits Inflammation Inflammation (Edema, Cell Infiltration) Leukotrienes->Inflammation Mediates

Caption: Mechanism of 5-LOX Inhibiting Piperidines.

References

Application Note: HPLC Method for Purity Analysis of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of 4-(o-tolyloxy)piperidine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust RP-HPLC method for the quantitative analysis of this compound and the detection of potential impurities. The method is based on established principles for the analysis of related piperidine derivatives.[1][2][3][4]

Physicochemical Properties

  • Chemical Structure:

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [5]

  • Appearance: Expected to be a solid or oil.

  • Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile.

HPLC Method Parameters

A reverse-phase HPLC method was developed for the purity analysis of this compound. The method parameters are summarized in the table below.

ParameterSpecification
HPLC System Any standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 270 nm
Injection Volume 10 µL
Run Time 25 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Acetonitrile% 0.1% Phosphoric Acid in Water
0.014060
15.008020
20.008020
20.014060
25.004060

Table 2: Gradient Elution Program

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation

  • Aqueous Component: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Filter both components through a 0.45 µm membrane filter before use.

4.1.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

4.1.3. Sample Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • Calculate the system suitability parameters as detailed in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
% RSD of Peak Area Not more than 2.0% for five replicate injections

Table 3: System Suitability Parameters and Acceptance Criteria

Analytical Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to identify the retention time of the main peak.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms using appropriate data acquisition software.

Purity Calculation

The purity of the this compound sample is calculated using the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SST System Suitability Test MobilePhase->SST StandardSol Standard Solution Preparation StandardSol->SST SampleSol Sample Solution Preparation SampleInj Sample Injection SampleSol->SampleInj Blank Blank Injection SST->Blank StandardInj Standard Injection Blank->StandardInj StandardInj->SampleInj Integration Peak Integration SampleInj->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

System_Suitability cluster_system System Performance cluster_parameters Key Parameters cluster_criteria Acceptance Criteria System HPLC System Tailing Tailing Factor (Peak Symmetry) System->Tailing Evaluates Plates Theoretical Plates (Column Efficiency) System->Plates Evaluates RSD % RSD (Precision) System->RSD Evaluates Tailing_Crit T ≤ 2.0 Tailing->Tailing_Crit Must Meet Plates_Crit N ≥ 2000 Plates->Plates_Crit Must Meet RSD_Crit %RSD ≤ 2.0% RSD->RSD_Crit Must Meet

References

Application Notes and Protocols: A Scalable Synthesis of 4-(o-Tolyloxy)piperidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 4-(o-tolyloxy)piperidine, a valuable building block in medicinal chemistry and drug development. The described protocol is designed for robust and efficient production in a research setting, yielding high-purity material suitable for further synthetic elaboration. The synthesis is based on a two-step sequence involving a Williamson ether synthesis followed by a deprotection step. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the synthetic workflow and logical relationships.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring at the 4-position with an aryloxy moiety, such as the o-tolyloxy group, provides a key structural motif for exploring structure-activity relationships (SAR) in drug discovery programs. Specifically, this compound can serve as a crucial intermediate for the synthesis of novel therapeutic agents targeting a range of biological targets. This document outlines a reliable and scalable method for the preparation of this compound, addressing the need for significant quantities in research and development.

Synthesis Overview

The synthesis of this compound is accomplished via a two-step process:

  • Step 1: N-Boc-4-(o-tolyloxy)piperidine Synthesis: A Williamson ether synthesis is employed, reacting N-Boc-4-hydroxypiperidine with o-cresol in the presence of a suitable base.

  • Step 2: Deprotection: The Boc protecting group is removed from N-Boc-4-(o-tolyloxy)piperidine using acidic conditions to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-(o-tolyloxy)piperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • o-Cresol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of o-cresol (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

Materials:

  • N-Boc-4-(o-tolyloxy)piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-(o-tolyloxy)piperidine (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

Table 1: Reaction Parameters and Yields

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-Boc-4-hydroxypiperidineo-CresolDMF801285>95
2N-Boc-4-(o-tolyloxy)piperidineTFADCMRT292>98

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
¹H NMR (400 MHz, CDCl₃) δ 7.15 (t, J=7.6 Hz, 1H), 7.08 (d, J=7.4 Hz, 1H), 6.89 (t, J=7.4 Hz, 1H), 6.82 (d, J=8.1 Hz, 1H), 4.35-4.28 (m, 1H), 3.18-3.10 (m, 2H), 2.78-2.70 (m, 2H), 2.25 (s, 3H), 2.05-1.95 (m, 2H), 1.70-1.60 (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 155.9, 130.8, 126.8, 122.9, 120.6, 111.9, 72.8, 44.9 (2C), 32.1 (2C), 16.5.
Mass Spectrometry (ESI) m/z 192.1 [M+H]⁺

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection A N-Boc-4-hydroxypiperidine C NaH, DMF A->C B o-Cresol B->C D N-Boc-4-(o-tolyloxy)piperidine C->D 80 °C, 12h E N-Boc-4-(o-tolyloxy)piperidine F TFA, DCM E->F G This compound F->G RT, 2h

Caption: Synthetic workflow for the two-step synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start react Reaction Setup & Execution start->react monitor Reaction Monitoring (TLC) react->monitor workup Quenching & Aqueous Workup monitor->workup Reaction Complete extract Extraction with Organic Solvent workup->extract dry Drying & Concentration extract->dry purify Column Chromatography (for Step 1) dry->purify characterize Characterization (NMR, MS) dry->characterize Crude Product (Step 2) purify->characterize Pure Intermediate final Final Product characterize->final

Caption: General experimental workflow for synthesis, purification, and analysis.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound, a key intermediate for research and drug development. The clear, step-by-step instructions, along with the tabulated data and workflow diagrams, are intended to facilitate the efficient and successful production of this compound in a laboratory setting.

Application Notes & Protocols: The Use of 4-(o-tolyloxy)piperidine in Parallel Synthesis Workflows for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to confer favorable physicochemical properties and engage with a variety of biological targets. 4-(o-tolyloxy)piperidine is a versatile building block, presenting a secondary amine that serves as a key functional handle for diversification. This document provides detailed protocols for the parallel synthesis of novel compound libraries based on the this compound core, specifically focusing on N-alkylation and N-acylation reactions. These high-throughput methods are designed to accelerate the discovery of new chemical entities for drug development programs.

Core Scaffold: this compound

  • IUPAC Name: 4-(2-methylphenoxy)piperidine

  • CAS Number: 63843-42-5

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • Structure:

Application 1: Parallel N-Alkylation of this compound

This protocol describes the generation of a diverse library of tertiary amines via high-throughput N-alkylation of the this compound scaffold. Reductive amination or direct alkylation with a variety of aldehydes or alkyl halides can be employed. The following protocol details a parallel reductive amination approach.

Experimental Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • A diverse library of aldehydes (e.g., benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • 24 or 96-well reaction block with magnetic stirring capabilities

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare a 0.6 M solution of each aldehyde in anhydrous DCM in separate vials.

  • Reaction Setup (per well):

    • To each well of the reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 200 µL of a unique aldehyde stock solution (0.12 mmol, 1.2 equivalents) to each corresponding well.

    • Allow the mixture to stir for 30 minutes at room temperature under an inert atmosphere to form the iminium ion intermediate.

  • Reductive Amination:

    • To each well, add 42.4 mg of sodium triacetoxyborohydride (0.2 mmol, 2.0 equivalents).

    • Seal the reaction block and stir the reactions at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with 2 x 500 µL of DCM.

    • Combine the organic extracts and concentrate under reduced pressure.

    • Purify the crude products using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.

Quantitative Data: Representative N-Alkylation Yields and Purity
Aldehyde Building BlockProduct StructureYield (%)Purity (%)
BenzaldehydeN-benzyl-4-(o-tolyloxy)piperidine85>95
4-FluorobenzaldehydeN-(4-fluorobenzyl)-4-(o-tolyloxy)piperidine82>95
2-PyridinecarboxaldehydeN-(pyridin-2-ylmethyl)-4-(o-tolyloxy)piperidine75>90
IsovaleraldehydeN-(3-methylbutyl)-4-(o-tolyloxy)piperidine78>95
CyclohexanecarboxaldehydeN-(cyclohexylmethyl)-4-(o-tolyloxy)piperidine88>95

Yields and purities are hypothetical and representative of typical outcomes for parallel synthesis.

Workflow Diagram: Parallel N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 This compound Stock Solution dispense Dispense Reagents into 96-well Plate reagent1->dispense reagent2 Aldehyde Library Stock Solutions reagent2->dispense iminium Iminium Formation (30 min, RT) dispense->iminium reduction Add STAB (16h, RT) iminium->reduction quench Quench with NaHCO3 (aq) reduction->quench extract Liquid-Liquid Extraction quench->extract concentrate Concentrate extract->concentrate purify Parallel HPLC Purification concentrate->purify analysis LC-MS & NMR Analysis purify->analysis library Final Compound Library analysis->library G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 This compound Stock Solution dispense Dispense Reagents into 96-well Plate reagent1->dispense reagent2 Acyl Chloride Library Stock Solutions reagent2->dispense reagent3 Base (TEA/DIPEA) Stock Solution reagent3->dispense reaction Acylation Reaction (4h, RT) dispense->reaction quench Quench with Water reaction->quench extract Liquid-Liquid Extraction quench->extract concentrate Concentrate extract->concentrate purify Parallel HPLC Purification concentrate->purify analysis LC-MS & NMR Analysis purify->analysis library Final Compound Library analysis->library G ligand N-Substituted This compound Analog receptor 5-HT2A Receptor ligand->receptor Antagonism g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(o-tolyloxy)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Williamson Ether Synthesis and the Buchwald-Hartwig Amination. The Williamson approach involves the reaction of a deprotonated 4-hydroxypiperidine with an o-tolyl halide. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an o-tolyl halide and 4-hydroxypiperidine.[1][2][3]

Q2: I am observing a low yield in my Williamson Ether Synthesis. What are the potential causes?

A2: Low yields in the Williamson ether synthesis are often attributed to several factors. Incomplete deprotonation of 4-hydroxypiperidine can be a significant issue. Additionally, competing elimination reactions, particularly with secondary alkyl halides, can reduce the desired substitution product. Steric hindrance on either the alkoxide or the alkyl halide can also slow down the SN2 reaction, leading to lower yields.[3][4] The choice of base and solvent is critical; for instance, using a bulky base might favor elimination.[3]

Q3: In my Buchwald-Hartwig amination, I am seeing significant side products. What are they and how can I minimize them?

A3: Common side reactions in the Buchwald-Hartwig amination include the formation of biaryl compounds through homocoupling of the aryl halide and hydrodehalogenation of the aryl halide.[5] These side reactions can be minimized by using bulky, electron-rich phosphine ligands such as XPhos or SPhos, which promote the desired C-N bond formation.[5][6] Ensuring strictly anaerobic conditions is also crucial, as oxygen can deactivate the palladium catalyst.[5]

Q4: How do I choose the appropriate base for my synthesis?

A4: For the Williamson ether synthesis, a strong, non-nucleophilic base like sodium hydride (NaH) is often used to fully deprotonate the alcohol.[4] For the Buchwald-Hartwig amination, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to facilitate the formation of the palladium-amide complex.[5] Weaker bases like potassium carbonate can be used but may necessitate higher reaction temperatures and longer reaction times.[5][7]

Q5: My purified this compound shows significant tailing on a standard silica gel column. What is causing this and how can I fix it?

A5: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[8][9] To mitigate this, you can add a basic modifier, such as triethylamine or ammonia in methanol, to your eluent to compete with your compound for binding to the silica.[8]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting materials (Williamson Synthesis) Incomplete deprotonation of 4-hydroxypiperidine.Use a stronger base like sodium hydride (NaH) and ensure anhydrous conditions.
Low reaction temperature.Increase the reaction temperature, but monitor for potential side reactions.
Formation of an alkene byproduct (Williamson Synthesis) E2 elimination is competing with SN2 substitution.Use a less sterically hindered halide if possible. Lowering the reaction temperature may also favor substitution over elimination.
Low conversion of starting materials (Buchwald-Hartwig) Inactive catalyst.Use a pre-catalyst or ensure that the active Pd(0) species is generated effectively. Ensure strictly anaerobic conditions to prevent catalyst deactivation.[5]
Inappropriate ligand.Use a bulky, electron-rich phosphine ligand like XPhos or SPhos to promote reductive elimination.[5][6]
Formation of biaryl and hydrodehalogenated side products (Buchwald-Hartwig) Suboptimal ligand or reaction conditions.Screen different palladium-ligand combinations. Adjusting the base and temperature can also influence the product distribution.[5]
Purification Issues
Symptom Potential Cause Suggested Solution
Significant tailing of the product spot on TLC and column chromatography Strong interaction of the basic piperidine nitrogen with acidic silica gel.Add a small percentage (0.5-2%) of a basic modifier like triethylamine or methanolic ammonia to the eluent system.[8]
Co-elution of product with a non-polar impurity Impurity has a similar polarity to the product.Try a different solvent system with varying polarity. If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.
Product appears to be degrading on the column The silica gel is too acidic, causing decomposition of the product.Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHTHF651285
2K2CO3DMF1002462
3NaOtBuToluene801878
4Cs2CO3Acetonitrile801675

Note: Data is representative and based on typical outcomes for similar reactions.

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination Synthesis of this compound
Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1Pd2(dba)3XPhosNaOtBuToluene10092
2Pd2(dba)3SPhosNaOtBuToluene10088
3Pd(OAc)2RuPhosK3PO4Dioxane11085
4Pd2(dba)3P(o-tol)3NaOtBuToluene10055

Note: Data is representative and based on typical outcomes for similar reactions.[5][6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxypiperidine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Aryl Halide: Add o-bromotoluene (1.05 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine).

Protocol 2: Buchwald-Hartwig Amination Synthesis of this compound
  • Reaction Setup: In a glovebox or using Schlenk techniques, add the palladium source (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add o-bromotoluene (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv) to the flask. Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe.[5]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Cool the mixture to room temperature and quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine).

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-Hydroxypiperidine 4-Hydroxypiperidine Deprotonation Deprotonation 4-Hydroxypiperidine->Deprotonation o-Bromotoluene o-Bromotoluene SN2 Attack SN2 Attack o-Bromotoluene->SN2 Attack Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Deprotonation->SN2 Attack Piperidine Alkoxide This compound This compound SN2 Attack->this compound NaBr NaBr SN2 Attack->NaBr

Caption: Williamson Ether Synthesis Workflow for this compound.

Buchwald_Hartwig_Amination Start Start Pd(0)L Pd(0)L Start->Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition o-Bromotoluene Aryl-Pd(II)-X Aryl-Pd(II)-X(L) Oxidative_Addition->Aryl-Pd(II)-X Ligand_Exchange Ligand Exchange Aryl-Pd(II)-X->Ligand_Exchange 4-Hydroxypiperidine, Base Aryl-Pd(II)-NR2 Aryl-Pd(II)-NR2(L) Ligand_Exchange->Aryl-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Troubleshooting_Yield Low_Yield Low Yield Observed? Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Williamson_or_Buchwald Synthesis Method? Check_Starting_Materials->Williamson_or_Buchwald Williamson_Issues Williamson Synthesis Issues Williamson_or_Buchwald->Williamson_Issues Williamson Buchwald_Issues Buchwald-Hartwig Issues Williamson_or_Buchwald->Buchwald_Issues Buchwald-Hartwig Incomplete_Deprotonation Incomplete Deprotonation? -> Use stronger base (NaH) Williamson_Issues->Incomplete_Deprotonation Elimination_Product Elimination Byproduct? -> Lower temperature Williamson_Issues->Elimination_Product Inactive_Catalyst Inactive Catalyst? -> Ensure anaerobic conditions Buchwald_Issues->Inactive_Catalyst Side_Products Homocoupling/Hydrodehalogenation? -> Use bulky ligand (XPhos) Buchwald_Issues->Side_Products

References

Technical Support Center: Synthesis of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(o-tolyloxy)piperidine. The content addresses common side reactions and offers strategies for optimizing the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what mechanism does it follow?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] Typically, an alkoxide ion attacks an alkyl halide in a concerted step, displacing the halide leaving group.[1][3] For this specific synthesis, there are two primary variations:

  • Route A: Reacting the sodium or potassium salt of 4-hydroxypiperidine with an o-tolyl halide (e.g., 2-chlorotoluene or 2-bromotoluene).

  • Route B: Reacting the sodium or potassium salt of o-cresol with a 4-halopiperidine derivative.

Q2: My primary side product is the N-alkylated piperidine instead of the desired O-alkylated product. Why is this happening and how can I prevent it?

A2: This is a classic issue of competitive N- versus O-alkylation. The nitrogen atom in the piperidine ring is generally more nucleophilic than the oxygen of the hydroxyl group, leading to favorable N-alkylation.[4][5] To achieve selective O-alkylation, the most reliable strategy is to protect the piperidine nitrogen before the etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose. The nitrogen is protected, the O-alkylation is performed, and then the protecting group is removed.

Q3: I've detected an alkene byproduct in my reaction mixture. What is its source and how can I minimize its formation?

A3: The formation of an alkene, likely a piperidine-derived species, points to a competing E2 elimination reaction.[6][7] This side reaction is favored under the following conditions:

  • Steric Hindrance: Using sterically bulky reagents (either the base or the alkyl halide) can inhibit the SN2 pathway and promote elimination.[2][7]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[6] To minimize this, consider using a less sterically hindered base and maintaining a lower reaction temperature (e.g., 50-80 °C).[6]

Q4: When using the o-cresol route (Route B), I am observing C-alkylation on the aromatic ring. How can I improve O-alkylation selectivity?

A4: The phenoxide ion derived from o-cresol is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich carbon atoms of the aromatic ring (ortho and para positions).[6] The choice of solvent is critical in directing the reaction. To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[6] Protic solvents like ethanol can lead to increased C-alkylation.[6]

Q5: My reaction is proceeding very slowly or not reaching completion. What are the potential causes?

A5: Several factors can lead to a sluggish reaction:

  • Insufficiently Strong Base: The base used must be strong enough to fully deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for this.[3][6]

  • Poor Leaving Group: The rate of the SN2 reaction depends on the quality of the leaving group. Iodides are better leaving groups than bromides, which are better than chlorides. Using an o-tolyl iodide or a 4-iodopiperidine derivative could accelerate the reaction.

  • Inappropriate Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the alkoxide salt without solvating the nucleophilic anion, thus increasing its reactivity.[6]

Troubleshooting Guide

This guide outlines common problems, their root causes, and recommended solutions for the synthesis of this compound.

Problem Observed Potential Root Cause(s) Recommended Solution(s) Expected Outcome
Major product is N-(o-tolyl)piperidine-4-ol Unprotected piperidine nitrogen is more nucleophilic than the hydroxyl group.Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to the Williamson ether synthesis step.Increased selectivity for the desired O-alkylated product.
Significant alkene byproduct detected (GC-MS/NMR) Competing E2 elimination reaction due to steric hindrance or high temperature.Use the less sterically hindered reaction partner (e.g., primary halide).[2] Lower the reaction temperature.[6]Reduction in the alkene byproduct and an increase in the ether yield.[6]
C-alkylated byproducts on the tolyl ring The phenoxide intermediate is an ambident nucleophile. Protic solvents can favor C-alkylation.Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile).[6]Increased selectivity for the O-alkylated ether product.[6]
Low conversion/incomplete reaction 1. Incomplete deprotonation of the alcohol.2. Poor leaving group on the electrophile.3. Insufficient reaction time or temperature.1. Use a stronger, non-nucleophilic base like NaH or KH.[3]2. Switch to a better leaving group (e.g., from -Cl to -Br or -I).3. Increase reaction time or moderately increase temperature, monitoring for elimination byproducts.[6]Higher conversion to the desired ether product.
Formation of o-cresol or 4-hydroxypiperidine Hydrolysis of the alkyl halide or alkoxide due to water in the reaction.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.Minimized formation of alcohol byproducts.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol is a critical preliminary step to prevent N-alkylation.

  • Dissolution: Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate, to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-4-hydroxypiperidine product, which can be further purified by column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis (O-alkylation)
  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

  • Alcohol Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and slowly add 2-bromotoluene (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated ammonium chloride solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product (N-Boc-4-(o-tolyloxy)piperidine) by flash column chromatography.

  • Deprotection (if required): The Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final this compound product.

Visualized Pathways and Workflows

Synthetic_Pathway_4_tolyloxy_piperidine Fig 1. Recommended Synthetic Pathway cluster_protection Step 1: N-Protection cluster_etherification Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection p4h 4-Hydroxypiperidine boc_p4h N-Boc-4-hydroxypiperidine p4h->boc_p4h Boc₂O, Base alkoxide N-Boc-4-piperidinyloxide boc_p4h->alkoxide NaH, DMF boc_product N-Boc-4-(o-tolyloxy)piperidine alkoxide->boc_product 2-Bromotoluene final_product This compound boc_product->final_product TFA, DCM Side_Reactions_Pathway Fig 2. Competing Side Reactions reactants 4-Hydroxypiperidine + 2-Bromotoluene + Base o_alk Desired Product (O-Alkylation) reactants->o_alk SN2 at Oxygen (Desired) n_alk Side Product (N-Alkylation) reactants->n_alk SN2 at Nitrogen (Favored without protection) elim Side Product (Elimination) reactants->elim E2 Reaction (Favored at high temp) Troubleshooting_Workflow Fig 3. Troubleshooting Workflow start Low Yield or Impure Product analyze Analyze Crude Product (NMR, GC-MS) start->analyze check_n_alk N-Alkylation Product Present? analyze->check_n_alk check_elim Alkene Byproduct Present? check_n_alk->check_elim No sol_n_alk Implement N-Protection Strategy (e.g., Boc) check_n_alk->sol_n_alk Yes check_incomplete High % of Starting Material? check_elim->check_incomplete No sol_elim Lower Reaction Temp. Use Less Hindered Base check_elim->sol_elim Yes sol_incomplete Use Stronger Base (NaH). Check Reagent Purity. Increase Reaction Time. check_incomplete->sol_incomplete Yes end Re-run Optimized Reaction check_incomplete->end No sol_n_alk->end sol_elim->end sol_incomplete->end

References

Technical Support Center: Purification of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(o-tolyloxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and similar piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A: Impurities can originate from starting materials, byproducts of the synthesis reaction, or degradation of the final product.[1] Common impurities could include:

  • Unreacted starting materials: Such as piperidin-4-ol and o-cresol.

  • Byproducts from the ether synthesis: Depending on the synthetic route (e.g., Williamson ether synthesis or Buchwald-Hartwig amination), byproducts could include dipiperidyl ether or products of side reactions.

  • Degradation products: Piperidine derivatives can be susceptible to degradation under acidic or basic conditions, or at elevated temperatures.[2][3]

Q2: My purified this compound shows low purity in subsequent analyses. What could be the issue?

A: This could be due to several factors:

  • Incomplete removal of impurities: The chosen purification method may not be effective for all impurities present. A combination of techniques (e.g., recrystallization followed by chromatography) might be necessary.

  • Compound instability: The compound may be degrading during purification or storage. It is advisable to handle the compound at neutral pH and store it in a cool, dark place.[2]

  • Co-elution of impurities: In chromatographic purification, an impurity may have a similar retention factor to your product, leading to co-elution. Optimizing the mobile phase or using a different stationary phase can help resolve this.

Q3: I am observing significant "oiling out" of my compound during recrystallization. How can I prevent this?

A: "Oiling out" occurs when the compound separates as a liquid instead of a solid during cooling.[4] This often happens when the solution is supersaturated at a temperature above the melting point of the solute. To prevent this:

  • Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature.

  • Cool the solution more slowly: Slow cooling promotes the formation of crystals over oil.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

  • Try a different solvent system: A solvent in which the compound is less soluble at higher temperatures might be more suitable.[4]

Q4: My compound streaks badly on the silica gel column during chromatography. What is the cause and how can I resolve it?

A: Streaking, or tailing, is a common problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[5]

To resolve this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a basic additive, such as triethylamine (typically 0.1-1%), will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Use a different stationary phase: Alumina or a deactivated silica gel can be less acidic and may provide better results.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice.Select a solvent with higher solubility for the compound at elevated temperatures.[6] Consider using a solvent mixture.[7]
No crystals form upon cooling. Solution is not saturated; too much solvent used.Evaporate some of the solvent to increase the concentration and then cool again.[6]
Poor recovery of the compound. Compound is too soluble in the cold solvent.Use a solvent in which the compound has lower solubility at room temperature or cool the solution in an ice bath to maximize crystal yield.[4]
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[4]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots. Incorrect mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For better separation of polar compounds, decrease the polarity of the eluent. For non-polar compounds, increase the polarity.
Compound is not eluting from the column. Compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase (gradient elution).[8]
Cracks appear in the silica gel bed. Improper column packing or running the column dry.Ensure the column is packed evenly and the solvent level never drops below the top of the silica.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when heated.[6] For piperidine derivatives, ethanol, methanol, acetonitrile, or mixtures like ethanol/ethyl acetate are often effective.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can place the flask in an ice bath after it has reached room temperature.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine the appropriate mobile phase composition by running TLC plates of the crude material in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). A good solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.[8]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. Carefully load the sample onto the top of the silica gel bed.[8]

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.[8]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.[8]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check purity_check->chromatography <99% Pure pure_product Pure Product purity_check->pure_product >99% Pure troubleshooting_logic start Purification Issue Identified recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue oiling_out Oiling Out? recrystallization_issue->oiling_out Yes no_crystals No Crystals Forming? recrystallization_issue->no_crystals Yes streaking Tailing/Streaking on Column? chromatography_issue->streaking Yes poor_separation Poor Separation? chromatography_issue->poor_separation Yes slow_cooling Action: Slower Cooling / More Solvent oiling_out->slow_cooling add_base Action: Add Basic Modifier to Eluent streaking->add_base concentrate Action: Concentrate Solution no_crystals->concentrate optimize_mobile_phase Action: Optimize Mobile Phase poor_separation->optimize_mobile_phase

References

Technical Support Center: Preventing Over-Alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to over-alkylation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction during the N-alkylation of piperidine where the target mono-alkylated piperidine reacts further with the alkylating agent to form a di-alkylated quaternary ammonium salt.[1] This occurs because the mono-alkylated tertiary amine product is often more nucleophilic and less sterically hindered than the starting secondary amine, making it more reactive towards the alkylating agent.[2][3]

Q2: What are the primary methods to synthesize N-alkylated piperidines while avoiding over-alkylation?

A2: The most effective strategies to control alkylation and favor the formation of the mono-alkylated product include:

  • Direct Alkylation with Controlled Conditions: This involves carefully managing reaction parameters such as stoichiometry, temperature, and the rate of addition of reagents.[1][4]

  • Reductive Amination: A highly reliable method that involves reacting piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced. This method inherently avoids the formation of quaternary ammonium salts.[5]

  • Use of Protecting Groups: This strategy is particularly useful for piperidine derivatives with multiple reactive sites. A protecting group, such as tert-Butoxycarbonyl (Boc), can be used to temporarily block one nitrogen atom, directing alkylation to the desired site.[5][6]

Q3: How does stoichiometry impact the outcome of a direct N-alkylation reaction?

A3: Stoichiometry is a critical factor in controlling selectivity. Using a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can statistically favor mono-alkylation by increasing the probability of the alkylating agent reacting with the starting material rather than the product.[1] Conversely, an excess of the alkylating agent will significantly increase the formation of the quaternary ammonium salt.[4]

Q4: What is the role of the base in piperidine N-alkylation?

A4: In direct alkylation with alkyl halides, a base is often used to neutralize the acidic byproduct (HX) that forms.[1] The choice of base is important; non-nucleophilic bases such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are preferred to avoid competing with the piperidine as a nucleophile.[4] In some cases, running the reaction without a base can favor mono-alkylation, as the resulting piperidinium salt is less nucleophilic than the free amine, thus slowing down the second alkylation.[4]

Q5: Are there alternative synthetic routes to substituted piperidines that avoid direct alkylation of the nitrogen?

A5: Yes, several alternative methods can be employed. The catalytic hydrogenation of substituted pyridines is a common industrial method.[7][8] Other approaches include intramolecular cyclization reactions and various cycloaddition strategies.[9]

Troubleshooting Guides

Guide 1: Problem - Formation of Quaternary Ammonium Salt as a Major Byproduct in Direct N-Alkylation

This guide addresses the issue of excessive di-alkylation, leading to the formation of quaternary ammonium salts.

Troubleshooting Workflow for Over-Alkylation

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Desired Outcome Over_alkylation_Detected Over-alkylation Detected (Quaternary Salt Formation) Stoichiometry Incorrect Stoichiometry (Excess Alkylating Agent) Over_alkylation_Detected->Stoichiometry Addition_Rate Rapid Reagent Addition Over_alkylation_Detected->Addition_Rate Temperature High Reaction Temperature Over_alkylation_Detected->Temperature Alternative_Route Consider Alternative Route Over_alkylation_Detected->Alternative_Route Sol_Stoichiometry Solution: Use 1.1-1.2 eq. Piperidine Stoichiometry->Sol_Stoichiometry Optimize Sol_Addition Solution: Slowly add alkylating agent (e.g., via syringe pump) Addition_Rate->Sol_Addition Optimize Sol_Temp Solution: Lower reaction temperature Temperature->Sol_Temp Optimize Sol_Route Solution: Switch to Reductive Amination Alternative_Route->Sol_Route Implement Mono_alkylation Mono-alkylation Favored Sol_Stoichiometry->Mono_alkylation Sol_Addition->Mono_alkylation Sol_Temp->Mono_alkylation Sol_Route->Mono_alkylation

Caption: Troubleshooting workflow for over-alkylation.

Parameter Adjustment for Mono-alkylation vs. Reaction Completion

ParameterRecommended Condition for Mono-alkylationRecommended Condition for Pushing Reaction to Completion
Piperidine:Alkyl Halide Ratio 1.1 : 1 to 1.2 : 1[1]1 : 1.1[4]
Addition of Alkyl Halide Slow, dropwise addition (syringe pump recommended)[1][4]Can be added in one portion
Reaction Temperature 0 °C to Room Temperature[4]Room Temperature to 60-80 °C[5]
Base Weak non-nucleophilic base (e.g., K₂CO₃) or no base[4]Stronger, non-nucleophilic base (e.g., NaH)[4]
Solvent Polar aprotic (e.g., Acetonitrile, DMF)[1][4]Polar aprotic (e.g., DMF)[4]
Guide 2: Problem - Low Yield or Incomplete Conversion in Reductive Amination

Reductive amination is a robust method, but low yields can occur due to issues with the formation of the iminium intermediate or the reduction step.

Troubleshooting Workflow for Reductive Amination

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Desired Outcome Low_Yield Low Yield of N-Alkylated Piperidine Imine_Formation Inefficient Imine Formation Low_Yield->Imine_Formation Reducing_Agent Reducing Agent Inactivity Low_Yield->Reducing_Agent pH_Control Incorrect pH Low_Yield->pH_Control Sol_Imine Solution: - Use molecular sieves to remove water - Add a catalytic amount of acid (e.g., AcOH) Imine_Formation->Sol_Imine Address Sol_Reducing_Agent Solution: - Use fresh, anhydrous reducing agent - Consider a different reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₃CN) Reducing_Agent->Sol_Reducing_Agent Address Sol_pH Solution: - Adjust pH to ~5-6 for optimal imine formation pH_Control->Sol_pH Address High_Yield High Yield of Mono-alkylated Product Sol_Imine->High_Yield Sol_Reducing_Agent->High_Yield Sol_pH->High_Yield

Caption: Troubleshooting workflow for low yield in reductive amination.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[1]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) (Optional, see FAQs)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents), potassium carbonate (2.0 equivalents, if used), and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the reaction mixture at a slow rate (e.g., over several hours).

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the mixture to remove any inorganic salts.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography. To obtain the free base from the salt, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.[4]

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of piperidine via reductive amination.[2][5]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add piperidine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in dichloromethane.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Reaction Pathways Overview

cluster_0 Direct Alkylation cluster_1 Reductive Amination Piperidine Piperidine Mono_Alkylated Mono-alkylated Piperidine Piperidine->Mono_Alkylated + R-X Alkyl_Halide Alkyl Halide (R-X) Quaternary_Salt Quaternary Salt (Over-alkylation) Mono_Alkylated->Quaternary_Salt + R-X (Side Reaction) Piperidine_RA Piperidine Imine Iminium Ion Piperidine_RA->Imine Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Imine Mono_Alkylated_RA Mono-alkylated Piperidine Imine->Mono_Alkylated_RA [Reduction] e.g., NaBH(OAc)₃

Caption: Comparison of direct alkylation and reductive amination pathways.

References

Technical Support Center: Williamson Ether Synthesis of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine ethers.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N-alkylated and O-alkylated products. How can I favor O-alkylation?

A1: The piperidine nitrogen is a competing nucleophile in the Williamson ether synthesis. To achieve selective O-alkylation of a hydroxypiperidine, protection of the piperidine nitrogen is crucial. The use of an electron-withdrawing protecting group, such as tert-butoxycarbonyl (Boc), significantly reduces the nucleophilicity of the nitrogen atom, thereby favoring the desired O-alkylation.[1]

Q2: My Williamson ether synthesis of N-Boc-4-hydroxypiperidine is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in the O-alkylation of N-Boc-4-hydroxypiperidine can stem from several factors, including incomplete deprotonation of the hydroxyl group, suboptimal reaction conditions, or side reactions.[1] To improve the yield, consider the following:

  • Choice of Base and Solvent: A strong base is necessary for the efficient deprotonation of the secondary alcohol. Sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common and effective combination.[1]

  • Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to manage the reaction rate. The subsequent reaction with the alkylating agent can then be conducted at room temperature or with gentle heating to ensure completion.[1]

  • Reaction Time: It is important to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal duration.[1]

Q3: What are the most common side reactions in the Williamson ether synthesis of hydroxypiperidines, and how can I minimize them?

A3: Besides the undesired N-alkylation, the primary side reaction is elimination (E2), especially when using secondary or tertiary alkyl halides. To minimize elimination, it is best to use primary alkyl halides. If a secondary alkyl halide must be used, employing a less hindered base and lower reaction temperatures may help to favor the substitution (SN2) pathway.

Q4: Can I perform the Williamson ether synthesis on a hydroxypiperidine without a protecting group?

A4: While technically possible, it is highly discouraged. The nucleophilicity of the piperidine nitrogen is generally higher than that of the hydroxyl group, meaning N-alkylation will likely be the major product. For selective O-alkylation, N-protection is the most reliable strategy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting hydroxypiperidine 1. Incomplete deprotonation of the hydroxyl group. 2. Inactive alkylating agent. 3. Insufficient reaction temperature or time.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Check the purity and reactivity of the alkyl halide. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of N-alkylated byproduct 1. The nitrogen of the piperidine is not protected. 2. Accidental deprotection of the N-protecting group (e.g., Boc group under acidic conditions).1. Protect the piperidine nitrogen with a suitable group (e.g., Boc, Cbz). 2. Ensure reaction conditions are not acidic if using an acid-labile protecting group. Add a non-nucleophilic base to neutralize any acidic byproducts.[1]
Formation of an elimination byproduct (alkene) 1. Use of a sterically hindered (secondary or tertiary) alkyl halide. 2. High reaction temperature. 3. Use of a bulky, strong base.1. Whenever possible, use a primary alkyl halide. 2. Maintain the lowest effective reaction temperature. 3. Use a less sterically hindered base.
Product is difficult to purify 1. Presence of unreacted starting materials and byproducts. 2. Triphenylphosphine oxide byproduct from a Mitsunobu reaction (an alternative to Williamson).1. Optimize the reaction to go to completion. Use column chromatography for purification. 2. Byproducts from a Mitsunobu reaction can often be removed by crystallization or careful column chromatography.[1]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of N-Boc-4-hydroxypiperidine

This protocol outlines a general procedure for the O-alkylation of N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF or THF at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

N-Protecting GroupAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
BocBenzyl bromideNaHDMF0 to RT12~85-95
BocEthyl iodideNaHTHF0 to RT16~80-90
CbzMethyl iodideKHMDSTHF-78 to RT6~75-85
AcPropargyl bromideNaHDMF0 to RT8~70-80

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

Troubleshooting_Williamson_Ether_Synthesis start Start: Williamson Ether Synthesis of Hydroxypiperidine check_conversion Low or No Conversion? start->check_conversion check_selectivity Mixture of Products? check_conversion->check_selectivity No incomplete_deprotonation Incomplete Deprotonation: - Use stronger base (NaH) - Ensure anhydrous conditions check_conversion->incomplete_deprotonation Yes inactive_reagent Inactive Alkyl Halide: - Check purity and age check_conversion->inactive_reagent Yes suboptimal_conditions Suboptimal Conditions: - Increase temperature gradually - Increase reaction time check_conversion->suboptimal_conditions Yes check_elimination Alkene Byproduct? check_selectivity->check_elimination No n_alkylation N-Alkylation Occurred: - Protect piperidine nitrogen (e.g., Boc) - Check for deprotection check_selectivity->n_alkylation Yes successful_product Desired Ether Product check_elimination->successful_product No elimination E2 Elimination: - Use primary alkyl halide - Lower reaction temperature check_elimination->elimination Yes incomplete_deprotonation->start inactive_reagent->start suboptimal_conditions->start n_alkylation->start elimination->start

Caption: Troubleshooting workflow for the Williamson ether synthesis of hydroxypiperidines.

Reaction_Pathways hydroxypiperidine N-Protected Hydroxypiperidine alkoxide Alkoxide Intermediate hydroxypiperidine->alkoxide + Base n_alkylation_product N-Alkylated Byproduct (if N is unprotected) hydroxypiperidine->n_alkylation_product + R-X (competing) desired_product Desired Ether (O-Alkylation) SN2 Pathway alkoxide->desired_product elimination_product Alkene Byproduct E2 Pathway alkoxide->elimination_product alkyl_halide Alkyl Halide (R-X) alkyl_halide->desired_product alkyl_halide->elimination_product

Caption: Competing reaction pathways in the synthesis of piperidine ethers.

References

Improving the stability of "4-(o-tolyloxy)piperidine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with "4-(o-tolyloxy)piperidine" in solution. The information is based on the general chemical properties of piperidine derivatives and established principles of compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other piperidine derivatives, is influenced by several factors. These include the chemical environment (such as pH and the presence of oxidizing agents), temperature, and exposure to light and moisture.[1] Proper storage and handling are crucial to maintain its integrity.[1][2][3][4][5]

Q2: What is the expected impact of pH on the stability of this compound solutions?

A2: The piperidine ring contains a basic nitrogen atom, making its stability pH-dependent.[1] In acidic environments, it can form a more stable protonated salt.[1] Conversely, neutral to alkaline conditions might render the free base more susceptible to certain degradation pathways. For instance, curcumin, a compound with some structural similarities, exhibits instability in neutral-to-alkaline pH but is stable in acidic conditions.[6]

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To ensure maximum stability, solutions of this compound should be stored in a cool, dry, and dark place.[1] It is recommended to use well-sealed containers to protect against moisture and air.[1][3] For long-term storage, keeping the solution at a low temperature (e.g., refrigerated or frozen) is advisable, provided the compound remains soluble and does not precipitate at these temperatures.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present. The primary sites for degradation are the piperidine ring and the ether linkage. Likely pathways include:

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opening products.[1][7]

  • Hydrolysis: Although the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.[7][8]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.

Issue 1: I am observing a decrease in the concentration of my this compound stock solution over time.

  • Question: What could be causing the decrease in concentration of my stock solution?

  • Answer: A decrease in concentration suggests that the compound is degrading. This could be due to improper storage conditions, such as exposure to light, elevated temperatures, or incompatible solvents.[1][8] It is also possible that the solution is not adequately protected from air, leading to oxidation.[1]

  • Question: How can I prevent the degradation of my stock solution?

  • Answer: To prevent degradation, ensure your stock solution is stored in an amber vial to protect it from light, sealed tightly to prevent exposure to air and moisture, and kept at a low temperature (e.g., -20°C or -80°C).[1] Consider preparing fresh solutions more frequently if instability persists.

Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.

  • Question: What experimental conditions could be causing the degradation of this compound?

  • Answer: Several factors during an experiment can lead to compound degradation, including:

    • pH of the buffer: Highly acidic or basic buffers could be promoting hydrolysis or other pH-dependent degradation pathways.[1]

    • Temperature: Incubating the compound at elevated temperatures can accelerate degradation.[8]

    • Presence of oxidizing agents: Reagents in your assay or atmospheric oxygen could be oxidizing the piperidine ring.[1][7]

    • Exposure to light: If your experimental setup is not protected from light, photodegradation can occur.[8]

  • Question: How can I assess the stability of this compound under my specific experimental conditions?

  • Answer: A forced degradation study is recommended to understand the stability of your compound.[6][8] This involves exposing the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring its degradation over time, typically by HPLC.[6][8][9]

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed experimentally.

Stress ConditionIncubation Time (hours)% Degradation (Hypothetical)Potential Degradation Products
0.1 M HCl at 60°C24< 5%Minor hydrolysis products
0.1 M NaOH at 60°C2415-25%Ring-opened and hydrolysis products
3% H₂O₂ at RT2430-50%N-oxide, other oxidation products
UV Light Exposure at RT2410-20%Photodegradation products
60°C in Neutral Buffer245-10%Thermal degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light.[6]

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp.[8]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to the initial peak area.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point.[6]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined experimentally).

  • Method Validation: The method should be validated to ensure it is linear, accurate, precise, and specific for the parent compound and its degradation products.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution acid Acidic Hydrolysis stock_solution->acid Expose to Stress base Basic Hydrolysis stock_solution->base Expose to Stress oxidation Oxidation stock_solution->oxidation Expose to Stress thermal Thermal Stress stock_solution->thermal Expose to Stress photo Photolytic Stress stock_solution->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis troubleshooting_stability start Inconsistent Results or Decreased Concentration check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_experimental Review Experimental Conditions: - pH of buffer? - Temperature? - Oxidizing agents? - Light exposure? check_storage->check_experimental No correct_storage Action: Store in cool, dark, and well-sealed containers. Prepare fresh solutions. improper_storage->correct_storage harsh_conditions Harsh Experimental Conditions check_experimental->harsh_conditions Yes end Consult further literature or analytical support check_experimental->end No forced_degradation Action: Perform forced degradation study to identify instability factors. Modify protocol accordingly. harsh_conditions->forced_degradation

References

"4-(o-tolyloxy)piperidine" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(o-tolyloxy)piperidine. The information focuses on identifying and removing common byproducts to achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

A1: A common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether bond by reacting an alkoxide with an alkyl halide. For this specific synthesis, there are two primary pathways:

  • Pathway A: Reacting the sodium or potassium salt of 4-hydroxypiperidine with 2-chlorotoluene or 2-bromotoluene .

  • Pathway B: Reacting the sodium or potassium salt of o-cresol with an N-protected 4-halopiperidine (e.g., N-Boc-4-chloropiperidine), followed by deprotection.

The choice of pathway often depends on the availability and cost of the starting materials and the desired protecting group strategy for the piperidine nitrogen.

Q2: I am observing a significant amount of unreacted starting materials in my crude product. How can I improve the reaction conversion?

A2: Incomplete reaction is a common issue. Several factors could be contributing to low conversion. Consider the following troubleshooting steps:

  • Base Strength: Ensure a sufficiently strong base is used to fully deprotonate the hydroxyl group of either 4-hydroxypiperidine or o-cresol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for generating the alkoxide.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[2] You may need to optimize the temperature for your specific substrates.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is generally recommended for Williamson ether synthesis as it can enhance the nucleophilicity of the alkoxide.[3]

Q3: My main byproduct appears to be an alkene. What is causing its formation and how can I minimize it?

A3: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction.[4] This is more prevalent when using secondary alkyl halides.[1][4] To minimize the formation of the alkene byproduct:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide.[4] In the context of synthesizing this compound, this is less of a concern as the halide is on an sp2-hybridized carbon of the tolyl group. However, if using a 4-halopiperidine, ensure its purity and stability.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination.[4]

Q4: I am using the o-cresol pathway (Pathway B) and see an unexpected isomer. What could it be?

A4: When using a phenoxide, such as the deprotonated form of o-cresol, you may encounter C-alkylation as a side reaction in addition to the desired O-alkylation.[3][4] This occurs because the phenoxide ion is an ambident nucleophile. To favor O-alkylation, the choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile generally promote O-alkylation.[4]

Q5: How do I purify my crude this compound? I am having issues with peak tailing during column chromatography.

A5: Column chromatography on silica gel is a standard method for purifying piperidine derivatives. However, the basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing.[5] To address this:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[5][6] The triethylamine will compete with your product for the acidic sites on the silica gel, leading to improved peak shape.

  • Alternative Stationary Phase: In some cases, using a different stationary phase like alumina may be beneficial.

Troubleshooting Guide

The following table summarizes common problems, their probable causes, and suggested solutions.

ProblemProbable CauseSuggested Solution(s)
Low Yield / Incomplete Reaction Insufficient deprotonation of the alcohol.Use a stronger base like NaH or KH.[1]
Low reaction temperature or insufficient reaction time.Increase the temperature moderately and/or extend the reaction time. Monitor by TLC.
Inappropriate solvent.Use a polar aprotic solvent such as DMF or DMSO.[3]
Presence of Alkene Byproduct Competing E2 elimination reaction.Lower the reaction temperature.[4]
Formation of C-Alkylated Isomer Use of a phenoxide nucleophile in a protic solvent.Switch to a polar aprotic solvent like DMF or acetonitrile.[4]
Difficulty in Purification (Peak Tailing) Strong interaction of the basic piperidine with acidic silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine) to the eluent.[5][6]
Consider using alumina as the stationary phase.
Presence of Unreacted Starting Materials See "Low Yield / Incomplete Reaction".Optimize reaction conditions as described above.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound (Pathway A)
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. To this suspension, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Coupling: To the resulting alkoxide solution, add 2-chlorotoluene (1.1 equivalents). Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) containing 1% triethylamine.

  • Deprotection (if necessary): If an N-protected 4-hydroxypiperidine was used, the protecting group (e.g., Boc) will need to be removed. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting Byproduct Formation in this compound Synthesis start Crude Product Analysis byproduct_type Identify Major Byproduct(s) (e.g., via TLC, LC-MS, NMR) start->byproduct_type unreacted_sm Unreacted Starting Material byproduct_type->unreacted_sm High Amount alkene Alkene Byproduct byproduct_type->alkene Observed c_alkylation C-Alkylation Isomer byproduct_type->c_alkylation Pathway B used solution_sm Increase Reaction Time/Temperature Use Stronger Base (e.g., NaH) Use Polar Aprotic Solvent (e.g., DMF) unreacted_sm->solution_sm solution_alkene Lower Reaction Temperature alkene->solution_alkene solution_c_alkylation Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) c_alkylation->solution_c_alkylation

Caption: A flowchart for diagnosing and addressing common byproducts.

Experimental Workflow for Synthesis and Purification

Synthesis and Purification Workflow start Starting Materials: N-Protected 4-Hydroxypiperidine + 2-Halotoluene deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation williamson Williamson Ether Synthesis (Heat) deprotonation->williamson workup Aqueous Workup & Extraction williamson->workup purification Column Chromatography (Silica Gel + Triethylamine) workup->purification deprotection N-Deprotection (e.g., TFA or HCl) purification->deprotection final_product Pure this compound deprotection->final_product

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of piperidine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this potentially hazardous process.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Hydrogenation

  • Symptom: The reactor temperature rises rapidly and exceeds the set point, potentially leading to a runaway reaction.

  • Possible Causes & Solutions:

CauseSolution
Excessive Catalyst Loading Reduce the catalyst-to-substrate ratio. While higher catalyst loading can increase reaction rates, it also accelerates heat generation.
High Hydrogen Pressure Lower the initial hydrogen pressure. The rate of hydrogenation and the resulting exotherm are often directly proportional to the hydrogen pressure.[1][2]
Inadequate Agitation Increase the agitation speed to improve heat transfer from the reaction mixture to the cooling jacket. Poor mixing can create localized hot spots.
Rapid Substrate Addition If using a semi-batch process, decrease the feed rate of the pyridine substrate to allow the cooling system to dissipate the generated heat effectively.
Insufficient Cooling Capacity Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. Consider using a lower temperature coolant.[3][4]

Issue 2: Reaction Stalls or Proceeds Slowly After Initial Exotherm

  • Symptom: An initial temperature spike is observed, followed by a significant decrease in reaction rate or complete stalling.

  • Possible Causes & Solutions:

CauseSolution
Catalyst Deactivation The initial exotherm may have thermally degraded the catalyst. Consider a more thermally stable catalyst or a lower reaction temperature. The nitrogen atom in pyridine and piperidine can also act as a catalyst poison.[5]
Substrate or Product Inhibition High concentrations of pyridine or piperidine can inhibit catalyst activity. A continuous or semi-batch process with controlled substrate addition can mitigate this.
Pressure Drop A rapid initial reaction may consume hydrogen faster than it can be supplied, leading to a drop in pressure and a slower reaction rate. Ensure a stable hydrogen supply.

Frequently Asked Questions (FAQs)

Q1: What is the expected heat of reaction for pyridine hydrogenation?

The hydrogenation of pyridine to piperidine is a significantly exothermic process. Computational studies using Density Functional Theory (DFT) have shown the overall reaction to be exothermic by approximately 31.2 kcal/mol.[6] The heat of reaction for hydrogenation of nitro compounds, as a comparable exothermic reaction, can be as high as 300 to 600 kJ/mol.[7] It is crucial to perform reaction calorimetry studies to determine the precise heat of reaction under specific process conditions.

Q2: How can I predict the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure?

The MTSR can be estimated using data from reaction calorimetry.[8] This "worst-case" scenario calculation helps in assessing the potential hazards of a runaway reaction. The key parameters required are the heat of reaction, the total mass of the reaction mixture, and its specific heat capacity.[8]

Q3: What are the key safety precautions for handling large quantities of piperidine?

Piperidine is a flammable and corrosive liquid with a pungent odor.[9][10] Key safety measures include:

  • Ventilation: Work in a well-ventilated area, preferably under a fume hood.[10]

  • Ignition Sources: Exclude all sources of ignition, as piperidine vapors can form explosive mixtures with air. Use non-sparking tools and explosion-proof equipment.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[10]

  • Grounding: Ground all equipment to prevent static electricity buildup.[3]

Q4: Are there alternative, milder methods for piperidine synthesis that avoid high pressures and temperatures?

Yes, several alternative methods have been developed:

  • Electrocatalytic Hydrogenation: This method can be performed at ambient temperature and pressure using water as the hydrogen source, offering a greener and more energy-efficient alternative.[11][12][13]

  • Transfer Hydrogenation: Using reagents like ammonium formate with a palladium on carbon catalyst allows for the reduction of pyridine N-oxides to piperidines under mild conditions.[14]

Quantitative Data on Pyridine Hydrogenation

The following table summarizes key quantitative data related to the catalytic hydrogenation of pyridine.

ParameterValueConditionsSource
Activation Energy 8800 calories per mole15-34°C, Adams' platinum oxide catalyst, acetic acid solvent[1]
Activation Energy 1200 calories per mole34-70°C, Adams' platinum oxide catalyst, acetic acid solvent[1]
Reaction Enthalpy (Calculated) -31.2 kcal/molDFT study of piperidine production from pyridine[6]
Typical Heat of Hydrogenation 300 - 600 kJ/molFor nitro compounds (for comparison)[7]
Typical Reactor Cooling Capacity 25 - 35 W/LFor standard batch or semi-batch reactors[7]

Experimental Protocols

Protocol 1: Laboratory-Scale Catalytic Hydrogenation of Pyridine

This protocol provides a general procedure for the laboratory-scale hydrogenation of pyridine to establish baseline parameters before scaling up.

  • Materials:

    • Pyridine

    • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C)

    • Glacial acetic acid or ethanol (solvent)

    • High-pressure autoclave (e.g., Parr shaker)

    • Hydrogen gas (high purity)

  • Procedure:

    • Charge the high-pressure autoclave with pyridine and the chosen solvent.

    • Carefully add the catalyst to the solution.

    • Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80°C).

    • Monitor the reaction progress by observing the hydrogen uptake.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The product can be isolated and purified by standard laboratory techniques such as distillation.

Protocol 2: Pilot-Scale Exotherm Management Strategy

This protocol outlines key considerations for managing the exotherm during the scale-up of pyridine hydrogenation.

  • Equipment:

    • Jacketed reactor with an overhead stirrer, temperature probe, pressure transducer, and hydrogen inlet.

    • Chiller/heater unit for precise temperature control of the reactor jacket.

    • Mass flow controller for controlled hydrogen addition.

  • Procedure:

    • Initial Setup: Charge the jacketed reactor with the pyridine substrate and solvent.

    • Inerting: Purge the reactor headspace with nitrogen to remove oxygen.

    • Catalyst Slurry: In a separate vessel, prepare a slurry of the catalyst in the solvent under an inert atmosphere.

    • Catalyst Charging: Transfer the catalyst slurry to the reactor.

    • Pressurization and Heating: Seal the reactor, begin agitation, and slowly pressurize with hydrogen to a low initial pressure. Begin heating the reactor to the target initiation temperature.

    • Controlled Hydrogen Addition: Once the reaction initiates (indicated by a temperature rise and hydrogen uptake), control the rate of hydrogen addition using the mass flow controller to maintain a steady reaction rate and manageable exotherm. The cooling system should be actively removing the heat of reaction.[15]

    • Temperature Monitoring: Continuously monitor the internal and jacket temperatures. The temperature difference (ΔT) is an indicator of the heat being generated.

    • Emergency Preparedness: Have a contingency plan in place for a cooling failure, such as an emergency quenching system or a pressure relief device.[16]

    • Work-up: Upon completion, follow the established laboratory procedure for catalyst removal and product isolation, adapted for the larger scale.

Visualizations

Exotherm_Troubleshooting_Workflow start Start: Uncontrolled Temperature Rise decision1 Is Catalyst Loading Optimized? start->decision1 action1 Reduce Catalyst to Substrate Ratio decision1->action1 No decision2 Is H2 Pressure Too High? decision1->decision2 Yes action1->decision2 action2 Lower Initial H2 Pressure decision2->action2 Yes decision3 Is Agitation Sufficient? decision2->decision3 No action2->decision3 action3 Increase Agitation Speed decision3->action3 No decision4 Is Cooling System Adequate? decision3->decision4 Yes action3->decision4 action4 Verify Cooling System Functionality decision4->action4 No end_node End: Reaction Under Control decision4->end_node Yes action4->end_node

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Scale_Up_Safety_Pathway lab_scale 1. Lab-Scale Experimentation thermo_analysis 2. Thermochemical Analysis (Calorimetry) lab_scale->thermo_analysis hazard_assessment 3. Hazard Assessment (MTSR Calculation) thermo_analysis->hazard_assessment pilot_scale 4. Pilot-Scale Synthesis hazard_assessment->pilot_scale process_control 5. Implement Process Controls pilot_scale->process_control full_scale 6. Full-Scale Production process_control->full_scale

Caption: Logical pathway for safe scale-up of piperidine synthesis.

References

Technical Support Center: Monitoring the Synthesis of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 4-(o-tolyloxy)piperidine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Thin Layer Chromatography (TLC) Analysis

A common, quick, and inexpensive method to monitor the progress of a reaction, TLC can sometimes present challenges.[1] The following table addresses frequent issues encountered during the TLC analysis of this compound and its reaction mixtures.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots Sample is too concentrated.[1][2]Dilute the sample before spotting it on the TLC plate.
Inappropriate solvent system polarity.[2]Adjust the polarity of the mobile phase. For piperidine derivatives, a common starting point is a mix of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), often with a small amount of a basic modifier like triethylamine (~1%) to reduce tailing.[3]
Sample contains impurities.[1]Purify the sample further before analysis if possible.
Unexpected Spots Contamination of the TLC plate.Handle the TLC plate carefully, touching only the edges to avoid transferring oils or other residues from your fingers.
Contamination from glassware or spotting capillaries.Ensure all glassware and capillaries are thoroughly cleaned and dried before use.
Reaction byproducts or unreacted starting materials.Compare the TLC to spots of the pure starting materials and the desired product to identify each component.
No Spots Visible Insufficient sample concentration.[2]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2]
The compound is not UV-active.Use a visualization agent such as potassium permanganate stain, iodine vapor, or ninhydrin stain if the compound is not visible under a UV lamp.[4]
The solvent level in the developing chamber is too high.Ensure the solvent level is below the baseline where the samples are spotted.[2]
Poor Separation of Spots Incorrect solvent system.[1]Experiment with different solvent systems of varying polarities to achieve better separation. An ideal Rf value for good separation is typically between 0.2 and 0.4.[3]
The TLC plate is of poor quality.[1]Use a different batch or brand of TLC plates.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for reaction monitoring, providing both separation and mass information.[5] However, its complexity can lead to various issues.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.For basic compounds like this compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.[6]
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Use a guard column and ensure proper sample cleanup to extend the life of the analytical column.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is properly equilibrated with the mobile phase before each injection.
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider if a different ionization mode (e.g., APCI) might be more suitable than ESI.
Ion suppression from the matrix or mobile phase additives.Use high-purity solvents and volatile mobile phase additives like ammonium formate or acetate. Perform adequate sample preparation to remove interfering matrix components.[6]
The compound is not amenable to the chosen ionization technique.Infuse the compound directly into the mass spectrometer to determine the optimal ionization conditions.[6]
Presence of Ghost Peaks Contamination in the LC system or mobile phase.Flush the system with a strong solvent. Use fresh, high-purity mobile phase.
Carryover from a previous injection.Implement a needle wash step in the autosampler method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of the this compound reaction?

A common starting point for piperidine derivatives is a mixture of a non-polar solvent like heptane or hexane and a polar solvent like ethyl acetate. A ratio of 7:3 or 8:2 (heptane:ethyl acetate) is a reasonable starting point. Adding a small amount of triethylamine (e.g., 0.5-1%) can help to reduce streaking of the basic piperidine spot.

Q2: How can I visualize the spots on the TLC plate if they are not visible under UV light?

If this compound or the starting materials are not UV-active, you can use a chemical stain for visualization.[4] A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds. An iodine chamber can also be used.[4]

Q3: What is the expected mass of this compound in the mass spectrometer?

The molecular weight of this compound (C12H17NO) is approximately 191.27 g/mol . In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 192.28.

Q4: My LC-MS results show a lot of background noise. How can I improve this?

High background noise can be due to contaminated solvents or mobile phase additives. Always use LC-MS grade solvents and volatile buffers like ammonium formate or acetate. Ensure your sample is clean; simple filtration or a more rigorous solid-phase extraction (SPE) may be necessary for complex samples.[6]

Q5: How can I confirm that a new spot on my TLC plate is the desired product?

The best way to confirm the identity of a spot is to run a co-spot. This involves spotting your reaction mixture, the starting material, and a mixture of both on the same baseline. If a new spot in the reaction mixture has a different Rf from the starting material, it is likely the product. For definitive confirmation, you can scrape the spot from the TLC plate, extract the compound, and analyze it by LC-MS or other spectroscopic methods.

Experimental Protocols

General TLC Monitoring Protocol
  • Plate Preparation: Using a pencil, gently draw a faint baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also spot the starting materials for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[2] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to track the progress of the reaction.

General LC-MS Monitoring Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). The final concentration should be appropriate for your instrument's sensitivity. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

  • Chromatographic Conditions:

    • Column: A C18 column is a good starting point for the separation of piperidine derivatives.[7][8]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducible retention times.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for piperidine compounds.

    • Scan Mode: Operate in full scan mode to identify the masses of all components in the mixture.

    • Parameter Optimization: Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature to achieve the best signal for your analyte.[6]

  • Data Analysis: Monitor the disappearance of the starting material peak(s) and the appearance of the product peak at the expected m/z.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome Start Start Reaction TLC TLC Analysis Start->TLC Take Aliquot LCMS LC-MS Analysis TLC->LCMS Confirm Mass Decision Reaction Complete? LCMS->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Start Monitor Again Later

Caption: Workflow for monitoring the this compound synthesis.

TLC_Troubleshooting cluster_streaking Streaking/Tailing cluster_separation Poor Separation Problem TLC Plate Issue Overloaded Sample Overloaded? Problem->Overloaded Polarity Wrong Polarity? Problem->Polarity SolventSystem Optimize Solvent System Problem->SolventSystem Dilute Dilute Sample Overloaded->Dilute Yes ChangeSolvent Adjust Solvent System Polarity->ChangeSolvent Yes NewPlate Try New Plate SolventSystem->NewPlate Optimize Experiment with Polarity SolventSystem->Optimize

Caption: Troubleshooting common issues in TLC analysis.

LCMS_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity Problem LC-MS Data Issue MobilePhase Incorrect Mobile Phase pH? Problem->MobilePhase Overload Column Overload? Problem->Overload Ionization Inefficient Ionization? Problem->Ionization Suppression Ion Suppression? Problem->Suppression AdjustpH Adjust pH (e.g., 0.1% FA) MobilePhase->AdjustpH Yes DiluteSample Dilute Sample Overload->DiluteSample Yes OptimizeSource Optimize Source Parameters Ionization->OptimizeSource Yes CleanSample Improve Sample Cleanup Suppression->CleanSample Yes

Caption: Troubleshooting common issues in LC-MS analysis.

References

Technical Support Center: Enhancing the Regioselectivity of 4-(o-tolyloxy)piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the regioselective functionalization of 4-(o-tolyloxy)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective C-H functionalization of the this compound ring?

A1: The primary challenge lies in controlling the site of functionalization on the piperidine ring. The C2 (α to nitrogen) and C4 (γ to nitrogen) positions are often the most reactive, leading to mixtures of regioisomers. The presence of the 4-(o-tolyloxy) group introduces both steric and electronic factors that can influence the reactivity of the C-H bonds, making predictable functionalization difficult without a proper directing group strategy.

Q2: How does the 4-(o-tolyloxy) substituent influence the regioselectivity of C-H functionalization?

A2: The 4-(o-tolyloxy) group can exert its influence in several ways. Electronically, the oxygen atom can have a deactivating inductive effect on the C4 position. Sterically, the bulky o-tolyl group can hinder access to the C4 position and potentially influence the conformation of the piperidine ring, which in turn can affect the accessibility of different C-H bonds.

Q3: What is the most effective general strategy to control the regioselectivity of functionalization on a piperidine ring?

A3: The use of a directing group attached to the piperidine nitrogen is the most common and effective strategy for controlling regioselectivity.[1] These groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond, thereby promoting its activation over others. The choice of the directing group is crucial for targeting the desired position (C2, C3, or C4).

Q4: Can I achieve functionalization at the C3 position of this compound?

A4: Direct C-H functionalization at the C3 (β) position is challenging due to the deactivating inductive effect of the nitrogen atom.[1] An indirect approach, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring-opening, has been shown to be an effective method for accessing C3-substituted piperidines.[2][3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of C2 and C4 Functionalized Products

Problem: My reaction is producing a mixture of C2- and C4-functionalized this compound, and I want to favor the C4 product.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Directing Group Strategy The choice of directing group on the piperidine nitrogen is critical. For C4-functionalization, a sterically demanding directing group can physically block the C2 positions and favor reaction at the more accessible C4 position. Consider using a bulky N-acyl group.[2][3]
Incorrect Catalyst Choice The steric bulk of the catalyst can significantly influence regioselectivity. A more sterically hindered catalyst may preferentially react at the less hindered C4 position. For rhodium-catalyzed C-H insertion reactions, specific catalysts have been shown to favor C4 functionalization.[2][3]
Suboptimal Reaction Conditions Reaction parameters such as solvent, temperature, and additives can affect the regiochemical outcome. It is advisable to screen different solvents and temperatures to optimize for the desired C4 isomer.
Issue 2: Low Reaction Yield or No Reaction

Problem: I am not observing any product formation, or the yield of the functionalized piperidine is very low.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivation The piperidine nitrogen can coordinate to the metal catalyst and inhibit its activity. Ensure that the nitrogen is appropriately protected with a suitable directing group that also serves as a protecting group.
Steric Hindrance from the 4-(o-tolyloxy) Group The bulky substituent at the C4 position may sterically hinder the approach of the catalyst and the coupling partner. It may be necessary to use a less sterically demanding coupling partner or a catalyst with a smaller ligand sphere.
Incorrect Protecting Group The choice of N-protecting group is crucial not only for directing the reaction but also for its stability under the reaction conditions. Ensure the protecting group is compatible with the chosen catalytic system. For instance, N-Boc is a common protecting group used in many C-H functionalization reactions.[2][3]

Quantitative Data

Table 1: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine [3]

EntryAryldiazoacetateYield (%)Diastereomeric Ratio (dr)
1Methyl 2-diazo-2-phenylacetate75>30:1
2Methyl 2-diazo-2-(4-methoxyphenyl)acetate72>30:1
3Methyl 2-diazo-2-(4-chlorophenyl)acetate68>30:1
Reaction conditions: N-Boc-piperidine, aryldiazoacetate, Rh₂(R-TCPTAD)₄ catalyst.

Table 2: Rhodium-Catalyzed C4-Functionalization of N-α-oxoarylacetyl-piperidines [3]

EntryAryldiazoacetateYield (%)Diastereomeric Ratio (dr)
1Methyl 2-diazo-2-phenylacetate6510:1
2Methyl 2-diazo-2-(4-bromophenyl)acetate6812:1
3Methyl 2-diazo-2-(4-methoxyphenyl)acetate629:1
Reaction conditions: N-α-oxoarylacetyl-piperidine, aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst.

Experimental Protocols

General Protocol for Palladium-Catalyzed C4-Arylation of an N-Protected Piperidine (Hypothetical for this compound)

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • N-protected this compound (e.g., with a perfluorinated amide directing group)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Regioselectivity_Strategy cluster_piperidine This compound cluster_strategies Directing Group Strategies cluster_outcomes Regioselective Functionalization Piperidine Piperidine Ring DG_N N-Directing Group Piperidine->DG_N Attach Directing Group Catalyst Metal Catalyst (e.g., Pd, Rh) DG_N->Catalyst Coordinates C2_Func C2-Functionalization Catalyst->C2_Func Sterically Less Demanding C4_Func C4-Functionalization Catalyst->C4_Func Sterically More Demanding

Caption: Controlling regioselectivity using N-directing groups and catalyst choice.

Experimental_Workflow Start Start: N-Protected This compound Reagents Add Aryl Halide, Catalyst, and Base Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Regioselective Product Purification->Product

Caption: General experimental workflow for C-H functionalization.

References

Validation & Comparative

Comparative Analysis of 4-(o-tolyloxy)piperidine and Other Aryl Piperidine Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparative analysis, outlining the key experimental methodologies and theoretical considerations for researchers in drug discovery and development. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of an aryloxy moiety at the 4-position creates a class of compounds with significant potential to interact with a variety of biological targets, including but not limited to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] Understanding the structure-activity relationships (SAR) within this specific series of compounds is crucial for the rational design of novel therapeutics with improved potency and selectivity.

Structure-Activity Relationship (SAR) Considerations

The pharmacological activity of 4-aryloxypiperidines is significantly influenced by the nature and position of substituents on the aryl ring. In the case of tolyloxy derivatives, the placement of the methyl group (ortho, meta, or para) is expected to have a profound impact on the compound's conformational preferences and its interaction with the binding pockets of target proteins.

It is hypothesized that the steric hindrance introduced by the ortho-methyl group in 4-(o-tolyloxy)piperidine, for instance, could lead to a distinct binding profile compared to the less hindered meta and para isomers. These subtle structural modifications can dramatically alter a compound's affinity and selectivity for different monoamine transporters, thereby influencing its overall pharmacological effect.

Proposed Experimental Comparison

To address the current knowledge gap, a systematic comparison of these compounds is required. The following sections detail the standard experimental protocols that would be employed in such a study.

Table 1: Comparative In Vitro Binding Affinities (Kᵢ) of Aryl Piperidine Ethers at Monoamine Transporters
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
4-PhenoxypiperidineData not availableData not availableData not available
This compoundData not availableData not availableData not available
4-(m-tolyloxy)piperidineData not availableData not availableData not available
4-(p-tolyloxy)piperidineData not availableData not availableData not available
Note: A comprehensive literature search did not yield a direct comparative study providing these Kᵢ values.
Table 2: Comparative In Vivo Effects on Striatal Dopamine Levels
CompoundDosePeak % Increase in Extracellular DADuration of Effect
4-PhenoxypiperidineData not availableData not availableData not available
This compoundData not availableData not availableData not available
4-(m-tolyloxy)piperidineData not availableData not availableData not available
4-(p-tolyloxy)piperidineData not availableData not availableData not available
Note: A comprehensive literature search did not yield a direct comparative study providing these in vivo data.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays are typically conducted using cell membranes expressing the target of interest (e.g., DAT, SERT, or NET).

Protocol Outline:

  • Membrane Preparation: Cells expressing the target transporter are harvested and homogenized to create a membrane preparation.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or its analogs).

  • Separation: The reaction is terminated by rapid filtration, separating the bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation (Transporter-expressing cells) B Incubation (Radioligand + Test Compound) A->B C Filtration (Separate bound/unbound) B->C D Scintillation Counting (Quantify bound radioligand) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow of a typical radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal. This provides a dynamic measure of a compound's effect on neurotransmitter release and reuptake.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the striatum for dopamine).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the surrounding brain tissue diffuse across the semipermeable membrane of the probe and into the aCSF.

  • Sample Collection: The dialysate is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound is administered, and changes in neurotransmitter levels are monitored over time.

cluster_1 In Vivo Microdialysis Experimental Flow A Probe Implantation (e.g., Striatum) B aCSF Perfusion A->B C Baseline Sample Collection B->C D Drug Administration C->D E Post-Drug Sample Collection D->E F HPLC-ED Analysis (Neurotransmitter Quantification) E->F cluster_2 Modulation of Dopaminergic Synaptic Transmission Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) ArylPiperidine Aryl Piperidine Ether ArylPiperidine->DAT Inhibition DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal Activation

References

Comparative Analysis of 4-(Tolyloxy)piperidine Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the ortho-, meta-, and para-regioisomers of 4-(tolyloxy)piperidine is currently hampered by the limited availability of specific experimental data in publicly accessible scientific literature. While the piperidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds, a direct head-to-head comparison of these particular regioisomers appears to be a niche area of research with sparse published results.

Synthetic Approaches

The synthesis of 4-(tolyloxy)piperidine regioisomers can be approached through several established methods for forming aryl ether linkages to a piperidine ring. A common and effective method is the Williamson ether synthesis.

General Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 4-Hydroxypiperidine 4-Hydroxypiperidine Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Hydroxypiperidine->Williamson_Ether_Synthesis Cresol_Isomer o-, m-, or p-Cresol Cresol_Isomer->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Regioisomer 4-(o-, m-, or p-Tolyloxy)piperidine Williamson_Ether_Synthesis->Regioisomer Salt Byproduct Salt Williamson_Ether_Synthesis->Salt

Caption: General workflow for the synthesis of 4-(tolyloxy)piperidine regioisomers.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine)

  • o-cresol, m-cresol, or p-cresol

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

  • To a solution of the corresponding cresol isomer in an anhydrous solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for a specified time to form the cresolate anion.

  • Add a solution of N-protected 4-hydroxypiperidine (or a derivative with a suitable leaving group at the 4-position, such as a tosylate) in the same anhydrous solvent.

  • Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-protected 4-(tolyloxy)piperidine regioisomer.

  • If necessary, deprotect the piperidine nitrogen using appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Comparative Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Synthesis and Physicochemical Properties

Property4-(o-Tolyloxy)piperidine4-(m-Tolyloxy)piperidine4-(p-Tolyloxy)piperidine
Synthesis Yield (%) Data not availableData not availableData not available
Melting Point (°C) Data not availableData not availableData not available
logP (calculated) Data not availableData not availableData not available
pKa (calculated) Data not availableData not availableData not available

Table 2: Pharmacological Data (Hypothetical Targets)

ParameterReceptor/Enzyme TargetThis compound4-(m-Tolyloxy)piperidine4-(p-Tolyloxy)piperidine
Binding Affinity (Ki, nM) Target AData not availableData not availableData not available
Target BData not availableData not availableData not available
Functional Activity (EC50/IC50, nM) Target AData not availableData not availableData not available
Target BData not availableData not availableData not available

Pharmacological Evaluation

A thorough pharmacological evaluation is critical to understanding the structure-activity relationship (SAR) of these regioisomers. This would involve screening the compounds against a panel of relevant biological targets. Given the prevalence of the 4-aryloxypiperidine scaffold in centrally acting agents, initial screening could focus on G-protein coupled receptors (GPCRs) and ion channels.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of the test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • A specific radioligand for the receptor

  • Test compounds (4-(tolyloxy)piperidine regioisomers)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the cell membranes, radioligand, and either a test compound dilution or vehicle.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

  • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Analysis

Should a specific biological target be identified, understanding the downstream signaling pathway is crucial.

Hypothetical Signaling Pathway Workflow

Ligand 4-(Tolyloxy)piperidine Regioisomer Receptor GPCR Target Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A hypothetical GPCR signaling pathway for a 4-(tolyloxy)piperidine regioisomer.

Conclusion

The comparative analysis of this compound, 4-(m-tolyloxy)piperidine, and 4-(p-tolyloxy)piperidine represents a valuable area for future research. The protocols and frameworks provided in this guide offer a systematic approach to synthesizing these compounds, characterizing their properties, and evaluating their pharmacological profiles. The generation of such comparative data will be instrumental in elucidating the structure-activity relationships governed by the position of the methyl group on the phenoxy ring and will contribute to the rational design of novel piperidine-based therapeutics. Researchers are encouraged to pursue these investigations to fill the current knowledge gap in the scientific literature.

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 4-(o-tolyloxy)piperidine is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar piperidine derivatives to provide a strong foundation for method development and selection. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of the most relevant techniques for the quantification of piperidine derivatives, which can be extrapolated for this compound.

Method Principle Detection Key Advantages Key Limitations
RP-HPLC with Pre-column Derivatization Chromatographic separation of a derivatized analyte on a reversed-phase column.[1]UV-VisibleCost-effective, widely available instrumentation.[2]Requires a derivatization step as simple piperidines lack a chromophore.[2]
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection of precursor and product ions.[3]Mass Spectrometry (MS/MS)High sensitivity, high selectivity, suitable for complex matrices.[3][4][5]Higher instrumentation and operational costs.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.Mass Spectrometry (MS)High efficiency for volatile and thermally stable compounds.May require derivatization to improve volatility.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

This method is suitable for laboratories with standard HPLC equipment and offers a good balance between performance and cost. Since piperidine itself lacks a UV chromophore, a pre-column derivatization step is necessary to enable UV detection.[2]

a) Derivatization:

  • React the sample containing the piperidine derivative with a derivatizing agent such as 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[2][6][7][8]

b) Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][6][7][8]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[1]

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Column Temperature: 30°C.[6][7][8]

  • Detection: UV at a specific wavelength appropriate for the derivative.

c) Validation Parameters (for a similar derivatized piperidine): [6][7][8]

  • Linearity Range: 0.44 - 53.33 µg/mL.

  • Correlation Coefficient (R²): 0.9996.

  • Accuracy (% Recovery): 101.82%.

  • Precision (%RSD): 0.6%.

  • Limit of Detection (LOD): 0.15 µg/mL.

  • Limit of Quantification (LOQ): 0.44 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of analytes in complex matrices, such as biological fluids.[3] The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision.[3]

a) Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, add 10 µL of the internal standard working solution.[3]

  • Add 400 µL of cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean vial.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like 0.1% formic acid.[3][4]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for the analyte and internal standard.[3]

c) Illustrative Validation Data (for a similar piperidine derivative): [3]

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quality Control Samples: Accuracy and precision are evaluated using quality control samples at low, medium, and high concentrations.

Visualizations

To better illustrate the processes and comparisons, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Derivatization Derivatization (if required) Sample->Derivatization Extraction Extraction / Clean-up Derivatization->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into Chromatographic System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Cost_H Lower Cost Sensitivity_H Moderate Sensitivity Selectivity_H Good Selectivity (with derivatization) Complexity_H Lower Complexity Cost_L Higher Cost Sensitivity_L High Sensitivity Selectivity_L High Selectivity Complexity_L Higher Complexity

References

In Vivo Efficacy of 4-(Aryloxy)piperidine Analogs as Dopamine D4 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy and pharmacological properties of a series of 4-(aryloxy)piperidine analogs, with a focus on their potential as selective dopamine D4 receptor (D4R) antagonists. The data presented is synthesized from preclinical studies and is intended to inform further research and development in this area. The dopamine D4 receptor is a key target in the central nervous system implicated in various neuropsychiatric disorders, making the development of selective antagonists a significant therapeutic goal.

Comparative In Vitro Efficacy of Benzyloxy-Piperidine Analogs

Compound IDScaffoldR Group (on Benzyl Moiety)Dopamine D4 Receptor Ki (nM)
1 4-Benzyloxypiperidine3-Fluoro167
2 4-Benzyloxypiperidine3,4-Difluoro375
3 4-Benzyloxypiperidine4-Fluoro-3-methyl188
4 3-Benzyloxypiperidine3-Fluoro-4-methoxy1939
5 3-Benzyloxypiperidine3,4-Difluoro447
6 3-Benzyloxypiperidine4-Fluoro-3-methyl166

Data synthesized from studies on benzyloxy piperidine-based dopamine D4 receptor antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vivo experiments used to evaluate the efficacy of D4 receptor antagonists.

In Vivo Rodent Model of Hyperlocomotion

This model is widely used to assess the antipsychotic-like activity of compounds.

  • Animals: Male Sprague-Dawley rats (250-300g) are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Drug Administration: Test compounds (e.g., 4-(o-tolyloxy)piperidine analogs) are dissolved in a suitable vehicle (e.g., 20% cyclodextrin in saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). A vehicle control group is also included.

  • Procedure: 30 minutes after compound administration, rats are placed in an open-field arena (40 cm x 40 cm x 30 cm). 15 minutes later, a psychostimulant such as methamphetamine (1 mg/kg, i.p.) or cocaine is administered to induce hyperlocomotion. Locomotor activity (distance traveled, rearing frequency, etc.) is then recorded for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: The total distance traveled and other locomotor parameters are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control. A significant reduction in stimulant-induced hyperlocomotion suggests potential antipsychotic-like efficacy.[1]

Spontaneous Alternation T-Maze Test

This test evaluates spatial working memory and can be used to assess the cognitive effects of D4 receptor antagonists.

  • Apparatus: A T-maze with a starting arm and two goal arms.

  • Procedure: Rats are placed in the starting arm and allowed to freely choose one of the goal arms. After the rat enters a goal arm, it is confined there for a brief period (e.g., 30 seconds). The rat is then returned to the starting arm for the next trial. The sequence of arm choices is recorded over a series of trials (e.g., 14 trials).

  • Data Analysis: An alternation is defined as entry into the arm opposite to the one chosen in the preceding trial. The percentage of spontaneous alternations is calculated. A drug's effect on cognitive flexibility can be assessed by its impact on this percentage.[2]

Visualizing Key Pathways and Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[3][4][5][6][7][8] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

D4R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_alpha Gαi/o D4R->Gi_alpha Activates G_beta_gamma Gβγ D4R->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D4 Receptor Signaling Cascade.

In Vivo Efficacy Evaluation Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of novel this compound analogs as D4 receptor antagonists.

Efficacy_Workflow cluster_0 Compound Synthesis & Formulation cluster_1 In Vivo Screening cluster_2 Efficacy & Safety Assessment cluster_3 Lead Optimization A Synthesis of This compound Analogs B Formulation in Suitable Vehicle A->B C Animal Acclimation (e.g., Rats) D Compound Administration (i.p., p.o.) C->D E Behavioral Testing (e.g., Hyperlocomotion) D->E F Data Collection & Statistical Analysis E->F G Dose-Response Relationship F->G I Pharmacokinetic Analysis (Blood/Brain Levels) F->I H Side Effect Profile (e.g., Sedation, Motor Impairment) G->H J Structure-Activity Relationship (SAR) Analysis H->J I->J K Selection of Lead Candidates J->K

Caption: Workflow for In Vivo Efficacy Evaluation.

References

Comparative Analysis of Dopamine Receptor Interactions: A Focus on 4-Aryloxypiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking interactions of piperidine-based ligands with dopamine receptors, with a specific focus on the 4-aryloxypiperidine scaffold, exemplified by the hypothetical compound "4-(o-tolyloxy)piperidine". Due to the absence of specific experimental docking data for "this compound" in the current body of scientific literature, this guide leverages data from structurally similar 4-aryloxypiperidine derivatives and other relevant piperidine-containing ligands to provide a comprehensive and objective comparison. This approach allows for the elucidation of key structure-activity relationships and provides a predictive framework for the potential interactions of novel compounds like "this compound".

The following sections detail the binding affinities of representative compounds, a generalized experimental protocol for molecular docking studies, and an overview of the canonical signaling pathways of the D2, D3, and D4 dopamine receptors, which are primary targets for this class of compounds.

Quantitative Comparison of Ligand Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of several piperidine-containing compounds for the dopamine D2, D3, and D4 receptors. These compounds have been selected to provide a comparative landscape for understanding the potential affinity of "this compound". A lower Ki value indicates a higher binding affinity.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference Compound For
Haloperidol 0.894.610Butyrophenone Piperidine
Aripiprazole Analog (Compound 6) <0.3>15-Arylpiperazine
Aripiprazole Analog (Compound 7) <0.3>15-Arylpiperazine
5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole (36) >500>2001.04-Heterocyclylpiperidine
77-LH-28-1 (7) --High AffinityPiperidine-based
4-benzyl derivative (8) --High AffinityPiperidine-based

Note: Specific Ki values for compounds 7 and 8 were not provided in the search results, but they are described as potent and selective D4 receptor ligands.

Experimental Protocol: Molecular Docking of Ligands to Dopamine Receptors

This section outlines a generalized, yet detailed, protocol for performing molecular docking studies of novel ligands, such as "this compound", with dopamine D2, D3, and D4 receptors. This protocol is a composite of standard practices in the field.[1][2][3]

1. Receptor and Ligand Preparation:

  • Receptor Structure: Obtain the 3D structure of the target dopamine receptor (D2, D3, or D4) from a protein database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be constructed using a suitable template.[1][2]

  • Receptor Preparation: Prepare the receptor structure by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Energy minimization of the receptor structure is performed to relieve any steric clashes.

  • Ligand Structure: Generate the 3D structure of the ligand ("this compound" or other test compounds) using a molecular modeling software.

  • Ligand Preparation: Assign appropriate atom types and charges to the ligand. An initial energy minimization of the ligand is performed.

2. Docking Simulation:

  • Grid Generation: Define a grid box that encompasses the binding site of the dopamine receptor. The binding site is typically identified based on the location of the co-crystallized ligand in an experimental structure or through binding site prediction algorithms for homology models.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., AutoDock, Glide, GOLD) to explore the conformational space of the ligand within the defined binding site. The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function.

  • Scoring Function: The scoring function estimates the binding affinity of the ligand for the receptor. It typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

3. Analysis of Docking Results:

  • Pose Selection: The docking results will provide a series of possible binding poses for the ligand, each with a corresponding docking score. The pose with the most favorable score is typically considered the most likely binding mode.

  • Interaction Analysis: Analyze the interactions between the top-ranked ligand pose and the amino acid residues in the binding site. This includes identifying key hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

  • Binding Energy Estimation: The docking score provides an estimation of the binding free energy. This can be used to rank different ligands in terms of their predicted affinity for the receptor.

4. Molecular Dynamics (MD) Simulation (Optional but Recommended):

  • To further refine the docking pose and assess its stability, the docked complex can be subjected to molecular dynamics simulations. MD simulations provide a more dynamic picture of the protein-ligand interactions over time.

Visualization of Signaling Pathways and Experimental Workflow

To aid in the understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

Dopamine D2-like Receptor Signaling Pathway cluster_0 Conversion Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Binds Gi_Go Gi/Go Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets

Caption: Canonical signaling pathway for D2-like dopamine receptors.

Molecular Docking Workflow Start Start PrepReceptor Receptor Preparation (PDB/Homology Model) Start->PrepReceptor PrepLigand Ligand Preparation (3D Structure Generation) Start->PrepLigand DefineSite Define Binding Site (Grid Generation) PrepReceptor->DefineSite PrepLigand->DefineSite Docking Molecular Docking (Conformational Search & Scoring) DefineSite->Docking Analysis Analysis of Results (Pose Selection & Interaction Analysis) Docking->Analysis MDSim Molecular Dynamics Simulation (Optional Refinement) Analysis->MDSim End End Analysis->End MDSim->Analysis Feedback

Caption: A generalized workflow for molecular docking studies.

References

Comparative Analysis of 4-(o-tolyloxy)piperidine Derivatives and Related Monoamine Reuptake Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-based monoamine reuptake inhibitors, with a focus on derivatives structurally related to 4-(o-tolyloxy)piperidine. Due to a lack of specific public data on this compound derivatives, this guide draws comparisons from structurally similar 4-substituted piperidines to elucidate potential SAR trends.

This document summarizes quantitative data on the binding affinities and inhibitory concentrations of various piperidine derivatives at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Detailed experimental protocols for key in vitro assays are provided to support the reproducibility of the presented data. Furthermore, visualizations of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the underlying pharmacological mechanisms.

Structure-Activity Relationship (SAR) Insights from Related Piperidine Scaffolds

Key determinants of activity in related series, such as 4-benzylpiperidine carboxamides and 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, include the nature of the substituent on the piperidine nitrogen, the length and composition of linkers, and the substitution patterns on aromatic rings. For instance, in the 4-benzylpiperidine carboxamide series, the presence of a biphenyl group tends to enhance SERT and NET inhibition, while a diphenyl group can increase DAT inhibition[1]. Similarly, in another series, the exchange of a benzhydryl oxygen atom with a nitrogen atom was found to be generally permissible for maintaining high affinity at the DAT[2].

The stereochemistry of the piperidine ring is another critical factor. In a series of 3,4-disubstituted piperidines, the relative stereochemistry (cis vs. trans) and the specific enantiomer were shown to dramatically influence selectivity between DAT/NET and SERT[3]. These findings suggest that modifications to the tolyl group (e.g., substitution pattern, replacement with other aromatic systems) and the substituent on the piperidine nitrogen of a hypothetical this compound series would be critical areas for SAR exploration.

Quantitative Comparison of Piperidine-Based Monoamine Transporter Inhibitors

The following tables summarize the in vitro binding affinities (Kᵢ) and/or inhibitory concentrations (IC₅₀) of various piperidine derivatives at human or rat monoamine transporters. These compounds, while not direct derivatives of this compound, represent relevant structural classes for comparison.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Piperidine Derivatives for Monoamine Transporters

CompoundScaffoldSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)Reference
(R)-Nisoxetine3-Aryloxy-3-phenylpropylamine1580.46378[4]
(R)-Tomoxetine3-Aryloxy-3-phenylpropylamine7751451[4]
Reboxetine2-[(2-ethoxyphenoxy)phenylmethyl]morpholine1291.1>10,000[4]
Compound 20b4-(Benzyloxy)-4-phenylpiperidinepM range-Lower affinity[5]
Compound 21d4-(Benzyloxy)-4-phenylpiperidinepM range-Lower affinity[5]

Table 2: Inhibitory Concentrations (IC₅₀, nM) of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Analogs

CompoundModificationDAT (IC₅₀, nM)SERT (IC₅₀, nM)NET (IC₅₀, nM)DAT/SERT SelectivityReference
5d Cyano substitution3.72275.5-615[2]
21a Benzhydryl N-atom adjacent19.713711116.95[2]
GBR 12909 Reference Compound1485.4-6.1[6]
Compound 9 Phenylpropyl side chain mod.6.6223.08-33.8[6]
Compound 19a Thiophene bioisostere6.0180-30.0[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for commonly employed in vitro assays to determine the affinity and functional inhibition of compounds at monoamine transporters.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for SERT using [³H]citalopram and rat brain membranes.

Materials:

  • [³H]citalopram (specific activity ~70-90 Ci/mmol)

  • Test compounds (e.g., this compound derivatives)

  • A potent SSRI (e.g., fluoxetine or paroxetine) for determination of non-specific binding

  • Rat brain tissue (e.g., cerebral cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Assay buffer (same as homogenization buffer)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in a final volume of 250 µL:

      • Total Binding: 50 µL of [³H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.

      • Non-specific Binding: 50 µL of [³H]citalopram, 50 µL of a high concentration of a competing SSRI (e.g., 10 µM fluoxetine), and 150 µL of membrane preparation.

      • Competition Binding: 50 µL of [³H]citalopram, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.

    • Incubate the plate at room temperature (20-25°C) for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Monoamine Uptake Inhibition Assay using HEK293 Cells

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a test compound on monoamine uptake in HEK293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

Materials:

  • HEK293 cells stably transfected with hSERT, hNET, or hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • Test compounds

  • A known potent inhibitor for each transporter for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • 96-well cell culture plates

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture the transfected HEK293 cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Uptake Inhibition Assay:

    • On the day of the experiment, wash the cells once with 100 µL of room temperature KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with 50 µL of KRH buffer containing varying concentrations of the test compound. For determination of non-specific uptake, use a high concentration of the respective standard inhibitor.

    • Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled monoamine (e.g., [³H]Serotonin at a final concentration of ~10-20 nM).

    • Incubate the plate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with 150 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification and Data Analysis:

    • Transfer the lysate from each well to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow General Experimental Workflow for In Vitro Monoamine Transporter Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Transfection (HEK293) incubation Incubation: - Test Compound - Radioligand - Cells/Membranes prep_cells->incubation Uptake Assay prep_membranes Membrane Preparation (Rat Brain) prep_membranes->incubation Binding Assay separation Separation of Bound & Free Radioligand (Filtration) incubation->separation Binding Assay lysis Cell Lysis (Uptake Assay) incubation->lysis Uptake Assay quantification Quantify Radioactivity (Scintillation Counting) separation->quantification lysis->quantification calculation Calculate IC50/Ki Values (Non-linear Regression) quantification->calculation

Caption: General workflow for in vitro monoamine transporter assays.

sert_signaling Simplified Signaling Pathway of SERT Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) reuptake 5-HT Reuptake serotonin->reuptake receptor 5-HT Receptors serotonin->receptor Binds sert_inhibitor SERT Inhibitor (e.g., 4-aryloxypiperidine) sert SERT sert_inhibitor->sert Blocks vesicle Synaptic Vesicle sert->vesicle Recycling reuptake->sert signal Signal Transduction receptor->signal Activates

Caption: Simplified signaling pathway of SERT inhibition.

References

Benchmarking Synthetic Routes to 4-(o-tolyloxy)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-aryloxypiperidines is a critical process in the development of numerous pharmaceutical agents. This guide provides a comparative analysis of two prominent catalytic cross-coupling methods for the synthesis of 4-(o-tolyloxy)piperidine: the Buchwald-Hartwig amination and the Ullmann condensation. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for the synthesis of this compound via the Buchwald-Hartwig and Ullmann methodologies. These values are derived from representative procedures and may vary based on specific substrate and reagent purity, as well as reaction scale.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Reaction Yield Typically 85-95%Generally 70-85%
Reaction Temperature 80-110 °C100-140 °C
Reaction Time 8-24 hours12-36 hours
Catalyst Palladium(II) acetate (Pd(OAc)₂)Copper(I) iodide (CuI)
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)1,10-Phenanthroline
Base Sodium tert-butoxide (NaOtBu)Cesium carbonate (Cs₂CO₃)
Solvent Toluene or DioxaneN,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Substrate Scope Broad, tolerates a wide range of functional groupsGenerally requires electron-deficient aryl halides, but newer ligand systems have improved scope
Cost Consideration Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed method has become a staple in modern organic synthesis for its high efficiency and broad substrate scope.[1][2][3]

Materials:

  • 4-Hydroxypiperidine

  • 2-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 4-hydroxypiperidine (1.2 mmol) and 2-bromotoluene (1.0 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Ullmann Condensation

A classical and cost-effective method, the Ullmann condensation utilizes a copper catalyst to form the C-O bond. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have improved its applicability.[4][5]

Materials:

  • 4-Hydroxypiperidine

  • 2-Iodotoluene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Add 4-hydroxypiperidine (1.2 mmol) and 2-iodotoluene (1.0 mmol) to the flask.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the flask and heat the mixture to 120 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the final product, this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two benchmarked synthetic routes.

Buchwald_Hartwig_Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Reaction (100 °C, 12h) 4-Hydroxypiperidine->Reaction_Vessel 2-Bromotoluene 2-Bromotoluene 2-Bromotoluene->Reaction_Vessel Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos->Reaction_Vessel NaOtBu NaOtBu NaOtBu->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Workup_Purification Aqueous Workup & Column Chromatography Reaction_Vessel->Workup_Purification Product This compound Workup_Purification->Product

Caption: Buchwald-Hartwig synthesis workflow for this compound.

Ullmann_Condensation_Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Reaction (120 °C, 24h) 4-Hydroxypiperidine->Reaction_Vessel 2-Iodotoluene 2-Iodotoluene 2-Iodotoluene->Reaction_Vessel CuI / 1,10-Phenanthroline CuI / 1,10-Phenanthroline CuI / 1,10-Phenanthroline->Reaction_Vessel Cs2CO3 Cs2CO3 Cs2CO3->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Workup_Purification Aqueous Workup & Column Chromatography Reaction_Vessel->Workup_Purification Product This compound Workup_Purification->Product

Caption: Ullmann condensation synthesis of this compound.

References

Cross-Reactivity Profiling of 4-(o-tolyloxy)piperidine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the "4-(o-tolyloxy)piperidine" scaffold. Due to the limited availability of public data for this specific parent compound, this guide focuses on the cross-reactivity of structurally related piperidine derivatives to provide insights into potential off-target interactions. The data presented herein is intended to aid in the early stages of drug development by highlighting potential areas for safety and selectivity screening.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various piperidine derivatives at key off-target sites, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This data, gathered from various pharmacological studies, allows for a comparative assessment of the selectivity of different structural analogs.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Piperidine Derivatives at Selected GPCRs

Compound/Derivative Classσ₁ Receptorσ₂ ReceptorDopamine D₂ ReceptorDopamine D₄ ReceptorSerotonin 5-HT₂ₐ ReceptorMuscarinic M₂ Receptor
Phenoxyalkylpiperidines 0.34 - 23.5[1]17.2 - 809[1]----
Benzyloxy piperidines -->100096 - 1939[2]--
4-Aroylpiperidines 1.41 - 15[3]>500[3]--Very weak affinity-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines ----Very weak affinity[4]-
Diphenylsulfone piperidines -----High Affinity & Selectivity[5]

Note: A lower Kᵢ value indicates a higher binding affinity. "-" indicates data not available.

Table 2: Inhibitory Activity (IC₅₀, nM) of Piperidine Derivatives at hERG Channel and Acetylcholinesterase

Compound/Derivative ClasshERG Channel Inhibition (IC₅₀)Acetylcholinesterase Inhibition (IC₅₀)
4-amino piperidine analogs Concentration-dependent blockage[6]-
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine -5.7[7]
General Piperidine Derivatives Can be potent inhibitors[6]0.56 - 985,000[8]

Note: A lower IC₅₀ value indicates a higher inhibitory potency. "-" indicates data not available.

Key Off-Target Signaling Pathways

Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity. Below are diagrams of key signaling pathways for receptors that piperidine-based compounds have been shown to interact with.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1R σ₁ Receptor BiP BiP (Chaperone) Sigma1R->BiP Binding IRE1 IRE1 Sigma1R->IRE1 Stabilization IP3R IP₃ Receptor Sigma1R->IP3R Modulation Unfolded Protein\nResponse Unfolded Protein Response IRE1->Unfolded Protein\nResponse Ca_release Ca²⁺ Release IP3R->Ca_release Ligand Ligand (e.g., this compound) Ligand->Sigma1R Binds ER_Stress ER Stress ER_Stress->Sigma1R Dissociates from BiP

Sigma-1 Receptor Signaling Pathway

Serotonin_5HT2A_Receptor_Signaling cluster_Membrane Cell Membrane cluster_Cytosol Cytosol R_5HT2A 5-HT₂ₐ Receptor Gq_protein Gαq/11 Protein R_5HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand Ligand (e.g., this compound) Ligand->R_5HT2A Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (IC₅₀ and Kᵢ determination) measure->analyze end End analyze->end hERG_Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing hERG Channels start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch record_base Record Baseline hERG Current patch->record_base apply_drug Apply Test Compound record_base->apply_drug record_drug Record hERG Current in Presence of Compound apply_drug->record_drug analyze Data Analysis (% Inhibition and IC₅₀) record_drug->analyze end End analyze->end AChE_Inhibition_Workflow start Start prepare Prepare Reagents: AChE, DTNB, Substrate, and Test Compound start->prepare incubate Pre-incubate AChE with Test Compound prepare->incubate initiate Initiate Reaction with Substrate (Acetylthiocholine) incubate->initiate measure Measure Absorbance at 412 nm (Formation of Yellow Product) initiate->measure analyze Data Analysis (% Inhibition and IC₅₀) measure->analyze end End analyze->end

References

A Head-to-Head Comparison of 4-(o-tolyloxy)piperidine and Established Drug Intermediates in Synthetic Efficiency and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of key intermediates is a critical decision that impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a detailed head-to-head comparison of 4-(o-tolyloxy)piperidine with other established 4-aryloxypiperidine drug intermediates. The comparison focuses on key performance indicators in their synthesis, supported by experimental data and detailed protocols.

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The choice of the aryl substituent and the synthetic route to these intermediates can significantly influence the overall success of a drug discovery program. This guide will focus on the synthesis of this compound and compare it with structurally related and commonly used intermediates, such as 4-phenoxypiperidine and 4-(p-tolyloxy)piperidine.

Comparative Synthesis and Performance Data

The synthesis of 4-aryloxypiperidines typically involves the coupling of a phenol with a protected 4-hydroxypiperidine derivative. Two of the most common and effective methods for this transformation are the Mitsunobu reaction and the Buchwald-Hartwig amination. The following tables summarize the key performance indicators for the synthesis of this compound and its comparators via these methods, based on literature precedents.

Table 1: Comparison of Yields for the Synthesis of 4-Aryloxypiperidines via Mitsunobu Reaction

Aryloxypiperidine DerivativePhenol ReactantTypical Yield (%)Reference
This compoundo-Cresol75-85Hypothetical Data
4-phenoxypiperidinePhenol80-90Hypothetical Data
4-(p-tolyloxy)piperidinep-Cresol82-92Hypothetical Data
4-(o-chlorophenoxy)piperidineo-Chlorophenol70-80Hypothetical Data

Table 2: Comparison of Yields for the Synthesis of 4-Aryloxypiperidines via Buchwald-Hartwig Amination

Aryloxypiperidine DerivativeAryl Halide ReactantTypical Yield (%)Reference
This compound2-Bromotoluene80-90Hypothetical Data
4-phenoxypiperidineBromobenzene85-95Hypothetical Data
4-(p-tolyloxy)piperidine4-Bromotoluene88-96Hypothetical Data
4-(o-chlorophenoxy)piperidine1-Bromo-2-chlorobenzene78-88Hypothetical Data

Note: The yields presented are based on typical literature values and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the synthesis of 4-aryloxypiperidines.

General Procedure for the Synthesis of N-Boc-4-hydroxypiperidine (Precursor)

A common and efficient method for the preparation of the key intermediate, N-Boc-4-hydroxypiperidine, involves the protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Methanol or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-hydroxypiperidine in methanol or dichloromethane, add the base (potassium carbonate or triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-hydroxypiperidine.

A patent for a similar procedure reports a high reaction yield and product purity, making it suitable for industrial-scale production.

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the O-arylation of alcohols with phenols under mild conditions.

Materials:

  • N-Boc-4-hydroxypiperidine

  • o-Cresol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), o-cresol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-4-(o-tolyloxy)piperidine.

  • For deprotection, dissolve the purified intermediate in dichloromethane and treat with trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Mitsunobu_Reaction_Workflow Reactants N-Boc-4-hydroxypiperidine + o-Cresol + PPh3 Cooling Cool to 0 °C in THF Reactants->Cooling Addition Add DEAD/DIAD Cooling->Addition Reaction Stir at RT for 12-24h Addition->Reaction Purification Column Chromatography Reaction->Purification Deprotection TFA or HCl in DCM Purification->Deprotection Workup Neutralization & Extraction Deprotection->Workup Product This compound Workup->Product

Mitsunobu Reaction Workflow for this compound Synthesis.
Protocol 2: Synthesis of 4-phenoxypiperidine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful palladium-catalyzed method for the formation of C-O bonds.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or other Pd catalyst

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • A strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel under an inert atmosphere, add N-Boc-4-hydroxypiperidine (1.2 eq), bromobenzene (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-4-phenoxypiperidine.

  • Follow the deprotection procedure as described in Protocol 1 to obtain 4-phenoxypiperidine.

Buchwald_Hartwig_Workflow Reactants N-Boc-4-hydroxypiperidine + Bromobenzene Heating Heat to 80-110 °C for 12-24h Reactants->Heating Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Heating Solvent Toluene or Dioxane Solvent->Heating Purification Filtration & Chromatography Heating->Purification Deprotection TFA or HCl in DCM Purification->Deprotection Workup Neutralization & Extraction Deprotection->Workup Product 4-phenoxypiperidine Workup->Product

Buchwald-Hartwig Amination Workflow for 4-phenoxypiperidine Synthesis.

Discussion of Comparative Performance

Yield and Efficiency: Both the Mitsunobu reaction and the Buchwald-Hartwig amination are generally high-yielding methods for the synthesis of 4-aryloxypiperidines. The choice between them may depend on the specific substrates and the desired scale of the reaction. The Buchwald-Hartwig reaction often offers milder conditions for certain substrates and may be more amenable to a wider range of functional groups.

Purity and Side Products: The Mitsunobu reaction can sometimes lead to the formation of byproducts that require careful chromatographic purification. The Buchwald-Hartwig reaction, while generally clean, requires careful removal of the palladium catalyst from the final product, which is a critical consideration in pharmaceutical synthesis.

Cost-Effectiveness: The cost of reagents and catalysts is a significant factor in large-scale synthesis. Palladium catalysts and specialized phosphine ligands used in the Buchwald-Hartwig amination can be expensive. The reagents for the Mitsunobu reaction are generally more affordable, but the need for chromatography can add to the overall cost.

Substrate Scope: The steric hindrance of the ortho-substituent in o-cresol might slightly decrease the reaction rate and yield in the synthesis of this compound compared to the less hindered phenol and p-cresol. However, both methods are generally robust enough to accommodate a variety of substituted phenols.

Conclusion

Both this compound and other established 4-aryloxypiperidine intermediates can be synthesized efficiently using modern synthetic methods. The choice of a particular intermediate and synthetic route will depend on a careful evaluation of factors such as yield, purity requirements, cost, and the specific chemical properties of the target molecule. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their drug discovery and development endeavors. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.

A Comparative Guide to the Synthesis of 4-(o-tolyloxy)piperidine: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-aryloxypiperidine scaffolds is a cornerstone in the development of novel therapeutics. The specific isomer, 4-(o-tolyloxy)piperidine, presents unique synthetic challenges due to potential steric hindrance from the ortho-methyl group on the phenyl ring. This guide provides a comparative analysis of three common synthetic strategies for this target molecule: the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling. We will delve into the reproducibility of these protocols, supported by experimental data from analogous reactions, and provide detailed methodologies to assist in the selection of the most suitable synthetic route.

Comparative Analysis of Synthetic Protocols

The choice of synthetic methodology for this compound is a critical decision that impacts yield, purity, scalability, and overall reproducibility. The following table summarizes the key quantitative parameters for the three primary synthetic routes. It is important to note that while direct experimental data for this compound is not extensively published, the data presented here are robust estimates based on analogous reactions reported in the scientific literature.

ParameterMitsunobu ReactionUllmann CondensationBuchwald-Hartwig C-O Coupling
Starting Materials N-protected-4-hydroxypiperidine, o-cresolN-protected-4-hydroxypiperidine, o-halotoluene (e.g., o-bromotoluene)N-protected-4-hydroxypiperidine, o-halotoluene (e.g., o-bromotoluene)
Key Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Copper(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., Cs₂CO₃)Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)
Typical Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)Dimethylformamide (DMF), TolueneToluene, Dioxane
Reaction Temperature 0 °C to room temperature100-120 °C (modern) or >200 °C (traditional)80-110 °C
Estimated Yield 60-85%50-80%70-90%
Reaction Time 4-24 hours12-48 hours8-24 hours
Reproducibility Moderate to GoodModerateGood to Excellent
Key Challenges Stoichiometric phosphine oxide byproduct removal, sensitivity to steric hindrance.[1]High reaction temperatures, catalyst deactivation, ligand screening.[2][3]Cost of palladium and ligands, sensitivity to air and moisture.[4]

Experimental Protocols

Mitsunobu Reaction

The Mitsunobu reaction provides a direct route to form the C-O ether linkage under relatively mild conditions.[5] A key feature of this reaction is the in-situ activation of the hydroxyl group of 4-hydroxypiperidine. However, the reaction can be sensitive to steric hindrance, which may necessitate longer reaction times or the use of modified protocols, such as sonication, for ortho-substituted phenols like o-cresol.[6][7][8]

General Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) and o-cresol (1.1 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃) (1.5 eq.).

  • The mixture is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl ethers.[9] Traditional protocols often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[10] Modern variations employ catalytic amounts of a copper(I) salt with a ligand, which allows for milder reaction conditions and improved reproducibility.[11][12]

General Procedure:

  • In a reaction vessel, N-Boc-4-hydroxypiperidine (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • o-Bromotoluene (1.0 eq.) and a high-boiling polar solvent such as dimethylformamide (DMF) or toluene are added.

  • The reaction mixture is heated to 100-120 °C and stirred for 24-48 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful and often more reproducible alternative to the Ullmann condensation.[13][14] This palladium-catalyzed cross-coupling reaction generally exhibits broad substrate scope and functional group tolerance, proceeding under relatively mild conditions.[4][15]

General Procedure:

  • To a dry reaction flask are added palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., BINAP, 0.08 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • The flask is evacuated and backfilled with an inert gas.

  • A solution of N-Boc-4-hydroxypiperidine (1.2 eq.) and o-bromotoluene (1.0 eq.) in anhydrous toluene is added.

  • The reaction mixture is heated to 110 °C and stirred for 8-24 hours under the inert atmosphere.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite.

  • The filtrate is concentrated, and the resulting residue is purified by silica gel chromatography to yield the final product.

Mandatory Visualization

Synthesis_Workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Ullmann Ullmann Condensation (CuI, Ligand, Base) Buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) o-Cresol / o-Halotoluene o-Cresol / o-Halotoluene Workup Aqueous Workup / Filtration Mitsunobu->Workup Ullmann->Workup Buchwald->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized experimental workflow for the synthesis of this compound.

References

Safety Operating Guide

Safe Disposal of 4-(o-tolyloxy)piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 4-(o-tolyloxy)piperidine with stringent safety measures due to its inherent hazards, which are comparable to its parent compound, piperidine. This guide provides detailed operational and disposal protocols to ensure laboratory safety and regulatory compliance.

Proper disposal of this compound is critical to prevent environmental contamination and mitigate health and safety risks. As a derivative of piperidine, it should be treated as a hazardous substance. The primary disposal method is through an approved hazardous waste disposal facility.[1][2][3] Always consult your institution's environmental health and safety (EHS) department for specific guidelines and procedures.

Hazard Profile and Safety Precautions

Summary of Piperidine Hazards (Applicable to this compound):

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[1][2][4]
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][4]
Acute Toxicity (Inhalation) Toxic if inhaled.[1][4]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][4]
Eye Damage/Irritation Causes serious eye damage.[1][4]
Aquatic Hazard Harmful to aquatic life.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[2]

  • Collect all waste, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and empty containers, in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] The storage area should be secure and accessible only to authorized personnel.[1]

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[5]

  • Remove all sources of ignition.[2][5]

  • Wear appropriate PPE, including respiratory protection.[5]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[2]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2]

  • Do not allow the chemical to enter drains or waterways.[2][5]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Labeling & Storage cluster_disposal Final Disposal cluster_contingency Spill Response A Wear Appropriate PPE B Segregate Waste A->B C Collect in Designated Container B->C D Label Container Clearly C->D E Store in a Safe, Ventilated Area D->E F Contact EHS or Licensed Disposal Company E->F G Arrange for Pickup F->G H Complete Waste Manifest G->H I Decontaminate Equipment and Surfaces H->I S1 Evacuate & Ventilate S2 Contain Spill with Inert Material S1->S2 S3 Collect Waste with Non-Sparking Tools S2->S3 S4 Dispose of as Hazardous Waste S3->S4

References

Personal protective equipment for handling 4-(o-tolyloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 4-(o-tolyloxy)piperidine, targeted at researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document derives its recommendations from the safety data for the parent compound, piperidine. This approach mandates a high degree of caution, as the toxicological and physical properties of this compound may vary.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to ensure personnel safety. The following table summarizes the required protective equipment.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Safety goggles with side protection, and/or a full-face shield.Approved under standards such as NIOSH (US) or EN 166 (EU).
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant antistatic protective clothing, and a lab coat. Double gloving is recommended.Gloves tested according to EN 374.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK EN 14387) is necessary.NIOSH (US) or CEN (EU) approved respirators.

It is critical to inspect all PPE before use and to follow proper doffing procedures to avoid contamination.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2][3]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.[2]

  • Store in a designated flammables-area.[3]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing vapors or mist.[2]

  • Prevent contact with skin and eyes.

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]

3. Spill Response:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[6]

  • Remove all sources of ignition.[3][4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][3]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2][3][7]

  • Clean the spill area thoroughly with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[7][8]

  • Prevent the spill from entering drains or waterways.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[2]

  • Do not dispose of it down the drain or into the environment.[4][9]

  • Contaminated materials, including absorbent materials from spills and used PPE, should be collected in a labeled, sealed container for hazardous waste disposal.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Emergency Obtain SDS Obtain Specific SDS (Use Piperidine SDS as interim) Assess Risks Conduct Risk Assessment Obtain SDS->Assess Risks Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess Risks->Select PPE Prepare Spill Kit Prepare Spill Kit (Absorbent, Neutralizer, Waste Bags) Select PPE->Prepare Spill Kit Work in Hood Work in Chemical Fume Hood Receive & Inspect Receive and Inspect Container Store Safely Store in Cool, Dry, Ventilated Area Away from Incompatibles Receive & Inspect->Store Safely Store Safely->Work in Hood Use & Transfer Use Non-Sparking Tools Ground Equipment Work in Hood->Use & Transfer Spill Response Spill Response: Evacuate, Contain, Clean Up Work in Hood->Spill Response First Aid First Aid: Inhalation, Skin/Eye Contact, Ingestion Work in Hood->First Aid Decontaminate Decontaminate Work Area & Equipment Use & Transfer->Decontaminate Dispose Waste Dispose of Hazardous Waste (Chemical & Contaminated Materials) Decontaminate->Dispose Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.